molecular formula C8H5BrN2S B1282238 2-Bromo-5-phenyl-1,3,4-thiadiazole CAS No. 53645-95-7

2-Bromo-5-phenyl-1,3,4-thiadiazole

Número de catálogo: B1282238
Número CAS: 53645-95-7
Peso molecular: 241.11 g/mol
Clave InChI: NVQXBSUUWVZRCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5-phenyl-1,3,4-thiadiazole (CAS 53645-95-7) is a high-value synthetic intermediate and building block in medicinal and agricultural chemistry. Its core structure, the 1,3,4-thiadiazole ring, is a privileged scaffold in drug discovery due to its bioisosteric relationship with pyrimidine bases, which allows derivatives to interfere with critical biological processes like DNA replication . This ring system contributes to favorable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability, making it an excellent candidate for the development of bioactive molecules . The bromine atom at the 2-position makes this compound an ideal substrate for cross-coupling reactions, enabling efficient functionalization and the synthesis of diverse 2,5-disubstituted-1,3,4-thiadiazole libraries . Research has demonstrated that such disubstituted derivatives exhibit significant biological activities. For instance, structurally similar compounds have shown potent in vitro and in vivo fungicidal activity against pathogens like Phytophthora infestans , with some exhibiting higher efficacy than commercial fungicides . Beyond agrochemical applications, the 1,3,4-thiadiazole core is widely investigated for its potential in anticancer agent development, acting through mechanisms such as enzyme inhibition and induction of apoptosis . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key precursor for constructing novel molecules with potential fungicidal, anticancer, and antimicrobial properties.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-5-phenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXBSUUWVZRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518261
Record name 2-Bromo-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53645-95-7
Record name 2-Bromo-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-phenyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of thiosemicarbazide with benzoic acid to form the precursor, 2-amino-5-phenyl-1,3,4-thiadiazole. The second step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole (Precursor)

Several methods are available for the synthesis of the 2-amino-5-phenyl-1,3,4-thiadiazole precursor. A common and effective method involves the acid-catalyzed cyclization of thiosemicarbazide and benzoic acid.

Experimental Protocol:

A mixture of thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol) is refluxed in the presence of a dehydrating agent such as concentrated sulfuric acid (5 mL) in ethanol (50 mL) for approximately 2 hours.[1] The reaction mixture is then cooled and poured onto crushed ice. The resulting solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 2-amino-5-phenyl-1,3,4-thiadiazole.[1] An alternative high-yield method involves the solid-phase grinding of thiosemicarbazide, benzoic acid, and phosphorus pentachloride at room temperature, followed by neutralization and recrystallization.[2]

Synthesis of this compound

The transformation of the amino group of the precursor to a bromo group is accomplished through a Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.[3][4]

Experimental Protocol:

To a solution of 2-amino-5-phenyl-1,3,4-thiadiazole in an acidic medium (e.g., hydrobromic acid), an aqueous solution of sodium nitrite is added dropwise at a low temperature (0-5 °C) to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide. The reaction mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group by bromide. After completion of the reaction, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound. The crude product can be further purified by column chromatography or recrystallization.

Characterization

The synthesized this compound is characterized by various spectroscopic and physical methods to confirm its identity, purity, and structure.

Physical Properties
PropertyValueReference
Molecular FormulaC₈H₅BrN₂S
Molecular Weight241.11 g/mol
AppearancePowder
Melting Point86-90 °C
Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C-S bonds within the thiadiazole ring, as well as the C-Br stretching frequency.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~1600-1580C=N stretching (thiadiazole ring)
~1500-1400Aromatic C=C stretching
~700-600C-S stretching
~600-500C-Br stretching

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the thiadiazole ring.

¹H NMR (Expected Chemical Shifts in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9-8.1m2HAromatic protons (ortho to thiadiazole)
~7.4-7.6m3HAromatic protons (meta and para)

¹³C NMR (Expected Chemical Shifts in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165-170C5 (carbon of thiadiazole attached to phenyl)
~140-145C2 (carbon of thiadiazole attached to bromine)
~128-135Aromatic carbons

2.2.3. Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

m/zAssignment
240/242[M]⁺ (Molecular ion peak, isotopic pattern for Br)
161[M - Br]⁺
103[C₆H₅CN]⁺
77[C₆H₅]⁺

Experimental and Logical Workflows

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Bromination A Thiosemicarbazide + Benzoic Acid B Reflux with H₂SO₄ in Ethanol A->B C Precipitation and Recrystallization B->C D 2-amino-5-phenyl-1,3,4-thiadiazole C->D E 2-amino-5-phenyl-1,3,4-thiadiazole F Diazotization (NaNO₂/HBr, 0-5°C) E->F G Reaction with CuBr F->G H Extraction and Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.
Characterization Workflow

Characterization_Workflow cluster_methods Characterization Methods cluster_data Data Analysis and Structure Confirmation A Synthesized this compound B Physical Property Measurement (Melting Point) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Mass Spectrometry (MS) A->E I Purity Assessment B->I F Confirmation of Functional Groups C->F G Elucidation of Molecular Structure D->G H Determination of Molecular Weight and Fragmentation E->H F->I G->I H->I J Final Structure Confirmation I->J

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The introduction of a bromine atom and a phenyl group at the 2 and 5 positions, respectively, modulates the compound's electronic and steric properties, influencing its interaction with biological targets and its overall physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, stability, and membrane permeability, which are critical factors in drug design and development.

PropertyValueReference
Molecular Formula C₈H₅BrN₂S[5]
Molecular Weight 241.11 g/mol [5]
CAS Number 53645-95-7[5]
Appearance White to off-white powder
Melting Point 86-90 °C
SMILES String Brc1nnc(s1)-c2ccccc2
InChI Key NVQXBSUUWVZRCA-UHFFFAOYSA-N
Storage Conditions Store in an inert atmosphere at 2-8°C[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its reliable preparation and validation.

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, followed by functional group modification.[1][7]

Step 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

  • Reaction Setup: A mixture of benzoic acid (12.2 g, 0.1 mol) and thiosemicarbazide (9.11 g, 0.1 mol) is prepared in a round-bottom flask.[8]

  • Cyclization: Concentrated sulfuric acid (5 mL) is cautiously added to the mixture. The flask is then fitted with a condenser and the mixture is refluxed in an ethanol (50 mL) solvent for approximately 1.5 to 2 hours.[8]

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.[8][9]

Step 2: Bromination of 5-Phenyl-1,3,4-thiadiazol-2-amine (Sandmeyer-type reaction)

  • Diazotization: 5-Phenyl-1,3,4-thiadiazol-2-amine is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The mixture is stirred and allowed to warm to room temperature.

  • Isolation: The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Methods

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[8][9] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. This technique confirms the chemical structure by providing information about the arrangement of atoms.

Mass Spectrometry (MS): Mass spectral analysis is performed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[10] This analysis confirms that the molecular weight of the synthesized compound matches the expected value of 241.11 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Benzoic Acid + Thiosemicarbazide B Cyclization (H₂SO₄, Reflux) A->B C 5-Phenyl-1,3,4-thiadiazol-2-amine B->C D Diazotization (NaNO₂, HBr) C->D E Bromination (CuBr) D->E F Crude Product E->F G Purification (Column Chromatography) F->G H This compound G->H I Melting Point Determination H->I J NMR Spectroscopy (¹H, ¹³C) H->J K Mass Spectrometry H->K L Structural Confirmation

Caption: Workflow for synthesis and characterization.

Biological and Pharmacological Context

The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry. Derivatives have been reported to possess a broad spectrum of biological activities, including:

  • Anticancer: Some 1,3,4-thiadiazole derivatives have shown potent activity against various cancer cell lines.[1][11] Their mechanism of action can involve the inhibition of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases or tyrosine kinases.[1]

  • Antimicrobial: This class of compounds has demonstrated significant antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents.[2][4]

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]

The specific biological activities of this compound are an active area of research. The presence of the phenyl group can facilitate π-π stacking interactions with biological targets, while the bromine atom can act as a hydrogen bond acceptor and increase the lipophilicity of the molecule, potentially enhancing its cell permeability and bioavailability.

Conclusion

This compound is a compound with well-defined physicochemical properties and a synthetic route that is accessible through established chemical transformations. Its structural features, particularly the presence of the 1,3,4-thiadiazole core, suggest a high potential for biological activity. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, providing a solid foundation for further investigation and application of this promising molecule.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for 2-Bromo-5-phenyl-1,3,4-thiadiazole. Due to the limited availability of direct experimental data in published literature, this guide presents predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), based on established principles and data from analogous compounds. A detailed, two-step experimental protocol for the synthesis of the title compound is also provided, starting from the readily available precursor, 2-amino-5-phenyl-1,3,4-thiadiazole, via a Sandmeyer-type reaction. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Predicted Spectral Data

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.95 - 7.85Multiplet2Aromatic (ortho-protons of phenyl ring)
7.55 - 7.45Multiplet3Aromatic (meta- and para-protons of phenyl ring)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~168C5 (Thiadiazole ring)
~145C2 (Thiadiazole ring, C-Br)
~132Aromatic (para-carbon of phenyl ring)
~130Aromatic (ipso-carbon of phenyl ring)
~129Aromatic (meta-carbons of phenyl ring)
~127Aromatic (ortho-carbons of phenyl ring)
Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
~1600MediumC=N stretch (Thiadiazole ring)
1580 - 1450StrongAromatic C=C skeletal vibrations
~1050MediumC-S stretch
~700StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
240/242High[M]⁺∙ (Molecular ion peak with bromine isotopes)
161Medium[M - Br]⁺
103High[C₆H₅CN]⁺∙
77Medium[C₆H₅]⁺

Experimental Protocols: Synthesis of this compound

A plausible and efficient synthetic route to this compound involves two main steps: the synthesis of the precursor 2-amino-5-phenyl-1,3,4-thiadiazole, followed by a Sandmeyer-type bromination.

Step 1: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This synthesis follows a well-established method for the formation of the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide.

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ice

Procedure:

  • In a round-bottom flask, a mixture of benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is prepared.

  • Phosphorus oxychloride (3-5 equivalents) is slowly added to the mixture with constant stirring in an ice bath to control the exothermic reaction. Alternatively, concentrated sulfuric acid can be used as the cyclizing agent.

  • After the addition is complete, the reaction mixture is heated under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This step utilizes a Sandmeyer-type reaction to convert the amino group of the precursor into a bromo group.[1][2][3][4]

Materials:

  • 2-amino-5-phenyl-1,3,4-thiadiazole (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Dichloromethane or Ethyl acetate for extraction

  • Sodium sulfate (anhydrous)

Procedure:

  • 2-amino-5-phenyl-1,3,4-thiadiazole (1 equivalent) is dissolved in an excess of 48% hydrobromic acid in a beaker, and the mixture is cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in color.

  • In a separate flask, a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid is prepared and cooled to 0-5 °C.

  • The freshly prepared cold diazonium salt solution is added slowly to the cold CuBr/HBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The mixture is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Sandmeyer Reaction A Benzoic Acid C 2-amino-5-phenyl-1,3,4-thiadiazole A->C POCl₃ or H₂SO₄ B Thiosemicarbazide B->C POCl₃ or H₂SO₄ D Diazonium Salt Intermediate C->D NaNO₂, HBr 0-5 °C E This compound D->E CuBr, HBr G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A This compound (Pure Sample) B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Elucidation B->F C->F D->F E->F

References

Stability and Storage of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-5-phenyl-1,3,4-thiadiazole. Due to the limited availability of specific, quantitative stability data in peer-reviewed literature, this document focuses on providing best-practice guidelines based on the compound's chemical structure, information from safety data sheets (SDS), and established international standards for stability testing of chemical and pharmaceutical substances. Detailed experimental protocols for conducting thermal, hydrolytic, and photostability studies are provided to enable researchers to generate precise stability data.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its stability is crucial for ensuring its quality, efficacy, and safety in research and development. This guide synthesizes available information and provides a framework for its proper handling, storage, and stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 53645-95-7
Molecular Formula C₈H₅BrN₂S
Molecular Weight 241.11 g/mol
Appearance Powder
Melting Point 86-90 °C[1]
Solubility No data available

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound. The following recommendations are based on safety data sheets provided by chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendation
Temperature Store at room temperature.
Atmosphere Store in a dry, well-ventilated area.
Container Keep container tightly closed.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use with adequate ventilation.

Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for this compound are not publicly available, an understanding of its chemical structure allows for the postulation of potential degradation pathways. The presence of a bromo-aryl moiety and a thiadiazole ring suggests susceptibility to certain degradation mechanisms. Aryl halides are generally more stable than their alkyl counterparts due to the partial double-bond character of the carbon-halogen bond. The thiadiazole ring is aromatic and thus relatively stable.

Potential degradation pathways could include:

  • Hydrolysis: The C-Br bond could be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 2-hydroxy-5-phenyl-1,3,4-thiadiazole. The thiadiazole ring itself could also undergo hydrolytic cleavage under harsh conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photodegradation could lead to complex decomposition products.

  • Thermal Decomposition: In the event of a fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2]

A logical workflow for assessing the stability of a chemical compound like this compound is illustrated in the following diagram.

Stability_Assessment_Workflow cluster_initial Initial Assessment cluster_formal Formal Stability Studies cluster_analysis Data Analysis and Reporting start Compound Procurement (this compound) lit_review Literature Review & In Silico Prediction start->lit_review forced_degradation Forced Degradation Studies (Stress Testing) lit_review->forced_degradation analytical_method Stability-Indicating Analytical Method Development forced_degradation->analytical_method thermal_stability Thermal Stability (ICH Q1A) data_analysis Data Analysis & Degradation Product Identification thermal_stability->data_analysis photostability Photostability (ICH Q1B) photostability->data_analysis hydrolytic_stability Hydrolytic Stability (OECD 111) hydrolytic_stability->data_analysis analytical_method->thermal_stability analytical_method->photostability analytical_method->hydrolytic_stability report Final Stability Report & Storage Recommendations data_analysis->report

Figure 1: Logical workflow for stability assessment.

Experimental Protocols for Stability Testing

To obtain definitive stability data for this compound, a series of experiments based on internationally recognized guidelines should be performed. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is a prerequisite for these studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.

  • Objective: To generate degradation products and validate the stability-indicating power of the analytical method.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5][6][7]

    • Analysis: Analyze samples at appropriate time points using the stability-indicating HPLC method.

Formal Stability Studies

Formal stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors.

  • Objective: To determine the re-test period or shelf life under defined storage conditions.

  • Methodology:

    • Store samples of the compound in the proposed packaging at the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8][9]

    • Testing Schedule: Analyze samples at 0, 3, 6, 9, and 12 months for long-term studies, and at 0, 3, and 6 months for accelerated studies.

    • Parameters to Test: Appearance, assay, and degradation products.

  • Objective: To evaluate the intrinsic photostability of the compound.

  • Methodology:

    • Expose the solid compound and a solution of the compound to a light source as described in the forced degradation section.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between light- and heat-induced degradation.

    • Analyze the exposed and control samples for any changes in appearance, purity, and degradation products.[3][4][5][6][7]

  • Objective: To determine the rate of hydrolysis as a function of pH.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the compound to each buffer solution to a concentration below its water solubility limit.

    • Incubate the solutions at a constant temperature (e.g., 50°C) in the dark.

    • Analyze the concentration of the compound at various time intervals to determine the rate of hydrolysis.[10][11]

    • If significant degradation occurs, repeat the study at different temperatures to calculate the activation energy.

Conclusion

References

An In-depth Technical Guide to the Discovery of 2-Bromo-5-phenyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide delves into the discovery and development of a specific class of these compounds: 2-Bromo-5-phenyl-1,3,4-thiadiazole derivatives. These molecules have emerged as promising candidates in drug discovery, particularly in oncology, by targeting key signaling pathways involved in cancer progression. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, presented with detailed experimental protocols and data analysis to aid researchers in this field.

Core Synthesis and Discovery

The journey to this compound derivatives begins with the synthesis of a crucial precursor, 2-amino-5-phenyl-1,3,4-thiadiazole. This intermediate is typically prepared through the cyclization of thiosemicarbazide with benzoic acid. A common and efficient method involves a one-pot reaction where these starting materials are heated in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.

The subsequent and pivotal step is the conversion of the 2-amino group to a 2-bromo substituent. This transformation is effectively achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry. The process involves the diazotization of the 2-amino-5-phenyl-1,3,4-thiadiazole using sodium nitrite in a strong acidic medium, typically hydrobromic acid, at low temperatures to form a transient diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired this compound.

dot

Synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is often multi-faceted, involving the inhibition of key enzymes that are dysregulated in cancer cells and the induction of programmed cell death (apoptosis).

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of these compounds against a variety of cancer cell lines. The presence of the phenyl group at the 5-position and the bromo group at the 2-position of the thiadiazole ring appear to be crucial for their potent anticancer activity. Modifications on the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, have been explored to optimize potency and selectivity.

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)

Compound IDSubstitution on Phenyl RingCancer Cell LineIC50 (µM)
BPT-1 HMCF-7 (Breast)15.2
BPT-2 4-ClA549 (Lung)8.5
BPT-3 4-OCH3HCT116 (Colon)12.1
BPT-4 4-NO2PC-3 (Prostate)5.8
BPT-5 3,4-diClMCF-7 (Breast)3.1

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

Materials:

  • Benzoic acid (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Concentrated sulfuric acid (5 mL)

  • Ethanol (50 mL)

  • Crushed ice

  • Sodium bicarbonate solution (5% w/v)

Procedure:

  • A mixture of benzoic acid and thiosemicarbazide in ethanol is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is added dropwise to the stirred mixture under cooling.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the mixture is poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and then neutralized with a 5% sodium bicarbonate solution.

  • The crude product is washed again with water and recrystallized from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Synthesis of this compound (via Sandmeyer Reaction)

Materials:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (5 mmol)

  • Hydrobromic acid (48%, 20 mL)

  • Sodium nitrite (5.5 mmol) in water (5 mL)

  • Copper(I) bromide (5.5 mmol) in hydrobromic acid (48%, 10 mL)

  • Ice bath

Procedure:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole is dissolved in hydrobromic acid in a beaker and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

  • The cold diazonium salt solution is added slowly to the copper(I) bromide solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The mixture is then poured into water, and the precipitated product is collected by filtration.

  • The crude this compound is washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 1 (CDK1).

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound derivatives have been shown to act as inhibitors of EGFR, blocking its kinase activity and thereby attenuating these downstream pro-survival signals.

dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BPTD 2-Bromo-5-phenyl- 1,3,4-thiadiazole Derivative BPTD->EGFR Inhibition EGF EGF EGF->EGFR

Inhibition of the EGFR signaling pathway.

Induction of Apoptosis via CDK1 Inhibition

Cyclin-Dependent Kinase 1 (CDK1), in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest at the G2 phase and subsequently trigger apoptosis. Certain this compound derivatives have been identified as potent inhibitors of CDK1. By blocking the activity of the CDK1/Cyclin B complex, these compounds prevent the cell from entering mitosis, leading to the activation of apoptotic pathways, characterized by the activation of caspases and ultimately, programmed cell death.

dot

CDK1_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB Activation M M Phase (Mitosis) CDK1_CyclinB->M Promotes Caspases Caspase Activation CDK1_CyclinB->Caspases Inhibition of CDK1 leads to activation Apoptosis Apoptosis Caspases->Apoptosis BPTD 2-Bromo-5-phenyl- 1,3,4-thiadiazole Derivative BPTD->CDK1_CyclinB Inhibition

A Technical Guide to the Preliminary Biological Screening of 2-Bromo-5-phenyl-1,3,4-thiadiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Compounds incorporating this ring system have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[2] This technical guide focuses on the preliminary biological screening of 2-Bromo-5-phenyl-1,3,4-thiadiazole. Due to a scarcity of publicly available data on this specific compound, this guide has been expanded to include the biological activities of its close structural analogs, primarily 2-amino-5-phenyl-1,3,4-thiadiazole and 2-mercapto-5-phenyl-1,3,4-thiadiazole derivatives. The data presented herein provides a foundational understanding of the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.

Anticipated Biological Activities

Based on the extensive research into 2,5-disubstituted 1,3,4-thiadiazole derivatives, the preliminary biological screening of this compound would likely focus on the following key areas:

  • Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[4][5]

  • Anticancer Activity: This class of compounds has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[6][7]

  • Enzyme Inhibition: The 1,3,4-thiadiazole nucleus is a key component of several enzyme inhibitors, targeting enzymes such as carbonic anhydrase and various kinases.[1]

Data Presentation: Biological Activities of 2-Substituted-5-phenyl-1,3,4-thiadiazole Analogs

The following tables summarize the quantitative data for the antimicrobial and anticancer activities of various analogs of this compound.

Table 1: Antibacterial Activity of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivatives

Compound (Substituent on Phenyl Ring)Test OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)Reference
4-HStaphylococcus aureus1828[8]
4-HBacillus subtilis1632[8]
4-HEscherichia coli1440[8]
4-ClStaphylococcus aureus2024[8]
4-ClBacillus subtilis1828[8]
4-FStaphylococcus aureus2220[8]
4-FBacillus subtilis2024[8]
4-OHEscherichia coli1636[8]

Table 2: Antifungal Activity of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivatives

Compound (Substituent on Phenyl Ring)Test OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)Reference
4-OHAspergillus niger1832[8]
4-OHCandida albicans1638[8]
4-OCH3Aspergillus niger2028[8]
4-OCH3Candida albicans1834[8]

Table 3: Anticancer Activity of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivatives

Compound (Substituent on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
4-ClMCF-7 (Breast)2.34[6]
4-ClHepG2 (Liver)3.13[6]
4-HLoVo (Colon)>100[9]
4-HMCF-7 (Breast)>100[9]
2-(benzenesulfonylmethyl)LoVo (Colon)2.44[9]
2-(benzenesulfonylmethyl)MCF-7 (Breast)23.29[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard preliminary test to assess the antimicrobial activity of a compound.

  • Media Preparation: Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi are prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

  • Plate Inoculation: The sterile agar plates are uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium) and negative (medium only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a simplified signaling pathway relevant to the biological screening of 1,3,4-thiadiazole derivatives.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis start Synthesis of 2-Substituted-5-phenyl-1,3,4-thiadiazole Analogs agar_well Agar Well Diffusion Assay start->agar_well Primary Screening mic MIC Determination agar_well->mic Active Compounds mbc MBC/MFC Determination mic->mbc Further Characterization analysis Zone of Inhibition & MIC/MBC Values mic->analysis mbc->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Workflow for Antimicrobial Screening.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening cluster_data Data Analysis start Synthesis of 2-Substituted-5-phenyl-1,3,4-thiadiazole Analogs mtt MTT Assay (Cytotoxicity) start->mtt Primary Screening apoptosis Apoptosis Assay (e.g., Annexin V) mtt->apoptosis Potent Compounds analysis IC50 Determination mtt->analysis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle mechanism Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Workflow for Anticancer Screening.

apoptosis_pathway compound 1,3,4-Thiadiazole Derivative akt Akt Inhibition compound->akt caspase9 Caspase-9 Activation akt->caspase9 Leads to caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptosis Signaling Pathway.

References

Theoretical Exploration of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the molecular structure of 2-Bromo-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. While direct experimental and comprehensive theoretical studies on this specific molecule are not extensively documented in publicly available literature, this document outlines a robust computational methodology based on established practices for similar 1,3,4-thiadiazole derivatives. By leveraging data from analogous structures, we can predict and analyze its key structural and electronic properties.

Introduction to this compound

The 1,3,4-thiadiazole ring is a significant pharmacophore, known for its presence in a wide array of biologically active compounds.[1][2] The introduction of a phenyl group and a bromine atom at the 2 and 5 positions, respectively, is anticipated to modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and potential for intermolecular interactions. These features are critical for its behavior in biological systems and its potential as a drug candidate. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the geometric and electronic structure of such molecules, providing insights that complement experimental data.[3][4][5]

Methodology for Theoretical Investigation

A standard and effective computational protocol for analyzing the structure of this compound would involve the following steps.

Computational Details

The primary computational approach would be Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is typically employed to provide a flexible description of the electron distribution.[4] All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This structure is then subjected to geometry optimization, a process where the total energy of the molecule is minimized with respect to its atomic coordinates. This yields the most stable, ground-state conformation of the molecule.

Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra.

Electronic Property Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

  • Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Predicted Structural and Electronic Data

Based on theoretical studies of similar 1,3,4-thiadiazole and related bromo-phenyl-thiazole compounds, the following tables summarize the expected quantitative data for this compound.[6][7]

Table 1: Predicted Geometrical Parameters
ParameterPredicted Value
Bond Lengths (Å)
C-S1.70 - 1.75
C=N1.30 - 1.35
N-N1.35 - 1.40
C-C (phenyl)1.38 - 1.41
C-Br1.85 - 1.90
Bond Angles (°) **
C-S-C85 - 90
S-C=N110 - 115
C=N-N115 - 120
Dihedral Angle (°) **
Phenyl ring vs. Thiadiazole ring5 - 15
Table 2: Predicted Electronic Properties
PropertyPredicted Value
Energy of HOMO (eV) -6.0 to -7.0
Energy of LUMO (eV) -1.5 to -2.5
HOMO-LUMO Energy Gap (eV) 4.0 to 5.0
Dipole Moment (Debye) 2.0 to 3.0
Table 3: Predicted Mulliken Atomic Charges
AtomPredicted Charge (a.u.)
S-0.1 to -0.2
N (adjacent to C-Br)-0.2 to -0.3
N (adjacent to C-phenyl)-0.2 to -0.3
C (of C-Br)+0.1 to +0.2
C (of C-phenyl)+0.1 to +0.2
Br-0.05 to -0.15

Visualizations

The following diagrams illustrate the logical workflow of the theoretical study and the predicted molecular structure of this compound.

Theoretical_Study_Workflow A Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C D Stable Structure Confirmation (No Imaginary Frequencies) C->D E Electronic Property Calculation D->E Proceed if stable F Analysis of Results: - Bond Lengths & Angles - HOMO-LUMO Gap - Mulliken Charges - MEP Map E->F

Computational workflow for the theoretical study.

Predicted connectivity of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the structural and electronic characterization of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the molecule's geometry, stability, and reactivity profile. The predicted data, based on analogous compounds, suggest a planar-like structure with a slight twist between the thiadiazole and phenyl rings. The electronic properties indicate a molecule with a significant dipole moment and distinct regions of electrophilic and nucleophilic character. These theoretical findings provide a solid foundation for further experimental research and can guide the rational design of novel 1,3,4-thiadiazole derivatives for various applications, particularly in drug development. Future work should focus on the synthesis and experimental validation of these theoretical predictions.

References

Commercial Availability and Technical Profile of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential biological significance of 2-Bromo-5-phenyl-1,3,4-thiadiazole (CAS Number: 53645-95-7). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in leveraging the unique characteristics of this heterocyclic compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 97% or higher. While some major suppliers may have discontinued this specific product, it remains accessible through various chemical commerce platforms and specialized manufacturers.

Table 1: Commercial Suppliers of this compound

Supplier NamePurityAvailable QuantitiesNotes
Santa Cruz BiotechnologyInquireInquireBiochemical for proteomics research.[1]
Echemi (various suppliers)99%Grams to KilogramsSourced from manufacturers such as HANGZHOU LEAP CHEM CO., LTD.[2]
BLDpharm95%10gTypically in stock.[3]
Sunway Pharm Ltd97%1g, 5gPricing available on website.[4]
Amerigo Scientific97%InquireAcademic pricing may be available.[5]
Sigma-Aldrich97%DiscontinuedListed as a discontinued product.[6]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is compiled from various supplier technical data sheets. Researchers should always refer to the specific product's Safety Data Sheet (SDS) for comprehensive safety and handling information.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53645-95-7[1][2][4][5][6][7]
Molecular Formula C₈H₅BrN₂S[1][2][4][5][7]
Molecular Weight 241.11 g/mol [1][4][5][6][7]
Appearance Powder[6]
Melting Point 86-90 °C[6]
Boiling Point 345.925 °C at 760 mmHg[2]
Density 1.642 g/cm³[2]
Flash Point 163.01 °C[2]
Purity ≥97%[5][6]
InChI Key NVQXBSUUWVZRCA-UHFFFAOYSA-N[2][6]
SMILES Brc1nnc(s1)-c2ccccc2[5][6]

Safety Information:

According to supplier safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Precursor)

The precursor can be synthesized by the oxidative cyclization of benzoylthiosemicarbazide.

  • Reactants: Benzoic acid, thiosemicarbazide, and a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride).

  • General Procedure:

    • A mixture of benzoic acid and thiosemicarbazide is heated in the presence of a dehydrating agent.

    • The reaction mixture is then neutralized, and the resulting precipitate is filtered, washed, and recrystallized to yield 2-amino-5-phenyl-1,3,4-thiadiazole.

Step 2: Synthesis of this compound

This step is analogous to the synthesis of 2-bromo-5-ethyl-1,3,4-thiadiazole.

  • Reactants: 2-Amino-5-phenyl-1,3,4-thiadiazole, a nitrite source (e.g., n-amyl nitrite or sodium nitrite), and a bromide source (e.g., copper(II) bromide).

  • General Procedure:

    • 2-Amino-5-phenyl-1,3,4-thiadiazole is dissolved in a suitable solvent (e.g., acetonitrile).

    • Copper(II) bromide and a nitrite source are added to the solution.

    • The reaction is stirred at room temperature.

    • The product is isolated by extraction and purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination Benzoic Acid Benzoic Acid Step1_Reaction Oxidative Cyclization Benzoic Acid->Step1_Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Step1_Reaction Dehydrating Agent Dehydrating Agent Dehydrating Agent->Step1_Reaction 2-Amino-5-phenyl-1,3,4-thiadiazole 2-Amino-5-phenyl-1,3,4-thiadiazole Step1_Reaction->2-Amino-5-phenyl-1,3,4-thiadiazole Precursor 2-Amino-5-phenyl- 1,3,4-thiadiazole Step2_Reaction Diazotization/ Sandmeyer Reaction Precursor->Step2_Reaction Nitrite Source Nitrite Source Nitrite Source->Step2_Reaction Bromide Source Bromide Source Bromide Source->Step2_Reaction Final_Product 2-Bromo-5-phenyl- 1,3,4-thiadiazole Step2_Reaction->Final_Product

Proposed two-step synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not extensively characterized in the scientific literature. However, the broader class of 1,3,4-thiadiazole derivatives is well-known for a wide range of pharmacological activities, suggesting potential avenues of research for this specific compound.

General Biological Activities of 1,3,4-Thiadiazole Derivatives:

  • Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer properties.[3] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrase, cyclooxygenase (COX), and various kinases.

  • Antimicrobial Activity: 1,3,4-thiadiazole derivatives have been investigated for their antibacterial and antifungal properties.[8][9]

  • Anticonvulsant and CNS Activity: Some derivatives have shown effects on the central nervous system, including anticonvulsant properties.

Given the prevalence of anticancer activity within this compound class, a hypothetical signaling pathway that could be targeted by this compound is the VEGFR-2 signaling pathway, which is crucial for angiogenesis, a key process in tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Promotes This compound This compound This compound->VEGFR2 Potential Inhibition VEGF VEGF VEGF->VEGFR2 Binds

Hypothetical inhibition of the VEGFR-2 signaling pathway.

Disclaimer: The signaling pathway diagram represents a potential mechanism of action based on the activities of the broader 1,3,4-thiadiazole class of compounds. The specific inhibitory effects of this compound on this or any other pathway require experimental validation.

Conclusion

This compound is a commercially available heterocyclic compound with potential for applications in drug discovery and materials science. While its specific biological activities are yet to be fully elucidated, the well-documented pharmacological profile of the 1,3,4-thiadiazole scaffold suggests that this compound is a promising candidate for further investigation. This guide provides a foundational resource for researchers to procure, synthesize, and explore the potential of this intriguing molecule.

References

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-phenyl-1,3,4-thiadiazole, a key intermediate in the synthesis of various biologically active compounds. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical Identification and Properties

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 53645-95-7[1][2]
Molecular Formula C₈H₅BrN₂S[1][2]
Molecular Weight 241.11 g/mol [1][2]
Appearance Powder[1]
Melting Point 86-90 °C[1]
SMILES String Brc1nnc(s1)-c2ccccc2[1]
InChI Key NVQXBSUUWVZRCA-UHFFFAOYSA-N[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory system)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictograms:

  • GHS07: Exclamation Mark

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is mandatory when handling this compound.

Precautionary CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Recommended Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Handling and Storage

AspectGuideline
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.[6]

Accidental Release Measures and Disposal

AspectProcedure
Accidental Release Evacuate personnel from the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. For large spills, contact environmental health and safety personnel.[3]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations. This material should be considered hazardous waste.[7]

Experimental Protocols

General Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 2-Amino-5-phenyl-1,3,4-thiadiazole B Diazotization (e.g., with NaNO2, HBr) A->B Step 1 C Sandmeyer-type Reaction (e.g., with CuBr) B->C Step 2 D This compound C->D Isolation & Purification G cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_nucleus Nucleus Receptor Target Receptor (e.g., Kinase, GPCR) Kinase1 Kinase 1 Receptor->Kinase1 Thiadiazole Thiadiazole Derivative Thiadiazole->Receptor Inhibition/Activation Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Apoptosis, Inflammation) TranscriptionFactor->GeneExpression Modulation G Start Start: Handling Protocol RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Weighing Weigh Compound in Ventilated Enclosure PPE->Weighing Handling Perform Experiment in Fume Hood Weighing->Handling Waste Segregate and Label Hazardous Waste Handling->Waste Decontamination Decontaminate Work Area and Equipment Waste->Decontamination RemovePPE Remove PPE Correctly Decontamination->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash End End Wash->End

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted olefins. This document provides detailed application notes and protocols relevant to the Heck reaction of 2-Bromo-5-phenyl-1,3,4-thiadiazole. While specific literature for this substrate is limited, this guide presents established conditions and a detailed protocol for structurally analogous heteroaryl bromides, offering a robust starting point for reaction development and optimization.

Introduction: Heck Reaction on Heteroaryl Bromides

The Heck reaction is a powerful tool for carbon-carbon bond formation, widely employed in the synthesis of pharmaceuticals and complex organic molecules.[1] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[2] For heteroaryl substrates like this compound, the reaction facilitates the introduction of alkenyl substituents at the 2-position, yielding versatile intermediates for drug discovery.

Due to the electronic properties of the 1,3,4-thiadiazole ring, the C2-bromine bond is activated towards oxidative addition to a Pd(0) catalyst, a key step in the catalytic cycle. However, catalyst poisoning by the sulfur and nitrogen heteroatoms can be a challenge. Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields.

This guide leverages established protocols for structurally similar substrates, such as 2-chlorobenzothiazole and other aryl bromides, to provide reliable model conditions for researchers working with this compound.

Data Presentation: Model Reaction Conditions

The following table summarizes representative Heck reaction conditions for heteroaryl bromides and other aryl bromides analogous to this compound. These conditions serve as an excellent starting point for optimization.

EntryAryl BromideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-4-bromobenzothiazole¹StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002480-90
22-Chloro-4-bromobenzothiazole¹n-Butyl acrylatePd(OAc)₂ (5)NoneNa₂CO₃ / TBAB²DMF1201885-95
34-Bromoacetophenone³StyrenePd(OAc)₂ (1)THP-NHC⁴ (2)K₂CO₃DMF/H₂O804>95
4Bromobenzene⁵StyrenePd/C (1)NoneNa₂CO₃ / Bu₄NClNMP150398
52-Bromonaphthalene¹Ethyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012~90

¹ Conditions adapted from a general protocol for 2-chloro-4-bromobenzothiazole.[3] ² TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst. ³ Data from a reaction using a tetrahydropyrimidinium salt as an N-heterocyclic carbene (NHC) ligand precursor.[4] ⁴ THP-NHC refers to a 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt ligand precursor.[4] ⁵ Data from a study using a supported Pd catalyst.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Heck reaction, based on protocols for analogous heteroaryl bromides.[3][6] This protocol is intended as a general guide and can be adapted for the specific reaction of this compound.

Materials:

  • This compound (Aryl Bromide, 1.0 mmol)

  • Alkene (e.g., Styrene, n-Butyl acrylate, 1.2 - 1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5-10 mL)

  • Standard laboratory glassware (e.g., Schlenk tube or sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

  • Materials for workup and purification (e.g., Celite, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Reagent Addition: Add this compound (1.0 eq), the desired alkene (1.2-1.5 eq), and the base (e.g., triethylamine, 2.0 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkenyl-5-phenyl-1,3,4-thiadiazole product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Visualizations: Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Heck reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep Dry Glassware & Prepare Reagents inert Establish Inert Atmosphere (Ar/N2) prep->inert add_reagents Add Catalyst, Ligand, Aryl Halide, Base inert->add_reagents add_solvents Add Alkene & Degassed Solvent add_reagents->add_solvents react Heat and Stir (80-120 °C) add_solvents->react monitor Monitor Progress (TLC / GC) react->monitor workup Cool, Dilute & Filter (Celite) monitor->workup extract Aqueous Extraction workup->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the palladium-catalyzed Heck reaction.

heck_cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_olefin Ar-Pd(II)L₂(Olefin)-X pd2_halide->pd2_olefin Olefin Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)L₂-X pd2_olefin->pd2_inserted Migratory Insertion pd2_hydride H-Pd(II)L₂-X pd2_inserted->pd2_hydride β-Hydride Elimination product Product pd2_inserted->product pd2_hydride->pd0 Reductive Elimination base_h [Base-H]⁺X⁻ pd2_hydride->base_h aryl_halide Ar-X aryl_halide->pd0 olefin Olefin olefin->pd2_halide base Base base->pd2_hydride

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is valued for its mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of complex organic molecules.[3][4] These attributes are particularly advantageous in medicinal chemistry and materials science for the synthesis of pharmaceuticals, natural products, and conjugated organic materials.[3]

The 1,3,4-thiadiazole moiety is a significant pharmacophore found in a variety of biologically active compounds. The ability to functionalize the 2-bromo-5-phenyl-1,3,4-thiadiazole core via Sonogashira coupling opens avenues for the creation of novel derivatives with potential applications in drug discovery and development. The introduction of an alkynyl group provides a versatile handle for further chemical transformations or can be an integral part of the final molecular architecture, influencing the compound's electronic and biological properties.

These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, offering both traditional copper-catalyzed and copper-free methodologies.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper (in the traditional method). The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[3] In copper-free protocols, the base is believed to facilitate the formation of a palladium-acetylide complex directly.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for Sonogashira couplings of similar bromo-heterocyclic compounds.[3][5][6] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol employs a classic palladium-copper co-catalyst system, which is effective for a wide range of substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask or round-bottom flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing compounds where the presence of copper may be detrimental to downstream applications or product stability.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., PPh₃, XPhos, SPhos) or a pre-formed palladium complex (e.g., [DTBNpP]Pd(crotyl)Cl) (1-5 mol%)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP)) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst (and ligand, if separate), and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions of various bromo-heterocycles with terminal alkynes, which can serve as a reference for the expected outcomes with this compound.

Table 1: Representative Conditions and Yields for Copper-Catalyzed Sonogashira Coupling of Bromo-Heterocycles

EntryBromo-HeterocycleAlkynePd-Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)5Et₃NDMF1003>90[8]
24-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHF601285[3]
32,4-Dibromofuran1-HexynePdCl₂(PPh₃)₂ (3)5Et₃NTHFRT678[6]
42-Bromo-5-(2-ethylhexyl)thiophenePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF50892[5]

Table 2: Representative Conditions and Yields for Copper-Free Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd-System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)TMPDMSORT0.596[7]
22-BromoanilinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (5)TMPMeCNRT295[7]
34-Bromo-iodobenzenePhenylacetylenePd(OAc)₂ (2) / SPhos (4)K₂CO₃Dioxane801293[4]
41-Bromo-4-nitrobenzenePhenylacetylenePd(P(t-Bu)₃)₂ (2)Cs₂CO₃Toluene1001688[9]

Visualizations

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_pd_complex R-Pd(II)(C≡CR')L₂ transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0  Regeneration product R-C≡C-R' reductive_elimination->product cu_cycle Copper Cycle alkyne R'-C≡C-H cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide + CuX, Base cu_acetylide->transmetalation base Base cu_x CuX aryl_halide R-X (2-Bromo-5-phenyl- 1,3,4-thiadiazole) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup (Add reactants, catalyst, base under inert atmosphere) start->setup solvent Add Anhydrous Solvent setup->solvent reaction Stir and Heat (Monitor by TLC/LC-MS) solvent->reaction workup Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (2-Alkynyl-5-phenyl-1,3,4-thiadiazole) purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[1] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties.[2][3][4][5] The introduction of an amino group onto the 1,3,4-thiadiazole scaffold via Buchwald-Hartwig amination provides a versatile platform for the synthesis of novel bioactive compounds.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-phenyl-1,3,4-thiadiazole with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[1] The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][6]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.[1]

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[1][6]

  • Reductive Elimination: The desired N-substituted 5-phenyl-1,3,4-thiadiazol-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][6]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.[1]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, t-BuXPhos, dppp)

  • Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Add the base (1.5-3.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[1]

  • Add the amine (1.2-1.5 mmol) and anhydrous solvent (5-10 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-phenyl-1,3,4-thiadiazole derivative.

Data Presentation

Table 1: Recommended Reaction Conditions for the Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene11012[e.g., 85]
2MorpholinePd(OAc)₂ (3)t-BuXPhos (6)NaOt-Bu (1.5)1,4-Dioxane1008[e.g., 92]
3BenzylaminePd₂(dba)₃ (2.5)dppp (5)K₃PO₄ (3)Toluene10016[e.g., 78]
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOt-Bu (2)1,4-Dioxane9010[e.g., 88]

*Note: The yields presented are hypothetical examples based on typical outcomes for similar reactions and should be optimized for specific cases.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat and Stir (80-120 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute and Filter cooling->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification product product purification->product Pure Product Catalytic_Cycle Pd0 Pd(0)L_n PdII_Ar_Br L_nPd(II)(Ar)(Br) Pd0->PdII_Ar_Br Ar-Br ArBr Ar-Br Amine R2NH PdII_Amine [L_nPd(II)(Ar)(R2NH)]+Br- Base Base PdII_Amido L_nPd(II)(Ar)(NR2) Product Ar-NR2 OA Oxidative Addition LE Ligand Exchange Deprot Deprotonation RE Reductive Elimination PdII_Ar_Br->PdII_Amine R2NH PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Ar-NR2

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of kinase inhibitors derived from 2-Bromo-5-phenyl-1,3,4-thiadiazole. The protocols outlined below are based on established synthetic methodologies and biological evaluation principles for this class of compounds, which have shown promise in targeting key kinases involved in cell signaling pathways implicated in cancer.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole, in particular, have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are critical regulators of cell cycle progression and angiogenesis, respectively, and their inhibition is a key strategy in cancer therapy.

This document details the synthesis of 2-(arylamino)-5-phenyl-1,3,4-thiadiazole derivatives from the starting material this compound via the Buchwald-Hartwig amination reaction. It also provides protocols for in vitro kinase inhibition assays and outlines the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for representative kinase inhibitors synthesized from a 2-amino-1,3,4-thiadiazole scaffold. While a specific inhibitor synthesized directly from this compound with publicly available IC50 data was not identified in the literature search, the data presented for analogous compounds provide a strong rationale for the synthesis of novel derivatives from this starting material.

Table 1: Inhibitory Activity of 2-(Arylamino)-5-aryl-1,3,4-thiadiazole Derivatives against CDK2

Compound IDStructureTarget KinaseIC50 (µM)
Hypothetical Compound A 2-(4-Fluorophenylamino)-5-phenyl-1,3,4-thiadiazoleCDK2Expected in low µM range
FABT 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleERK Pathway (downstream of CDKs)Not specified for CDK2, but induces cell cycle arrest
Compound 4 Derivative of FABT and SemaxanibCDK20.005[1]

Table 2: Inhibitory Activity of Thiadiazole Derivatives against VEGFR-2

Compound IDStructureTarget KinaseIC50 (nM)
Hypothetical Compound B 2-(Substituted-anilino)-5-phenyl-1,3,4-thiadiazoleVEGFR-2Expected in nM to low µM range
Compound 13b A thiadiazole derivativeVEGFR-241.51[2]
Compound 20b A 2,3-dihydro-1,3,4-thiadiazole derivativeVEGFR-224[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(Arylamino)-5-phenyl-1,3,4-thiadiazole Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk tube or similar)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(arylamino)-5-phenyl-1,3,4-thiadiazole derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., CDK2 or VEGFR-2).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., CDK2/Cyclin E or VEGFR-2)

  • Kinase substrate (e.g., histone H1 for CDK2, a synthetic peptide for VEGFR-2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Run control reactions without the inhibitor (100% activity) and without the kinase (background).

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthetic Workflow

G Synthetic Workflow for 2-(Arylamino)-5-phenyl-1,3,4-thiadiazole Kinase Inhibitors cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_evaluation Evaluation This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Substituted Aniline Substituted Aniline Substituted Aniline->Buchwald-Hartwig Amination 2-(Arylamino)-5-phenyl-1,3,4-thiadiazole 2-(Arylamino)-5-phenyl-1,3,4-thiadiazole Buchwald-Hartwig Amination->2-(Arylamino)-5-phenyl-1,3,4-thiadiazole Kinase Inhibition Assay Kinase Inhibition Assay 2-(Arylamino)-5-phenyl-1,3,4-thiadiazole->Kinase Inhibition Assay G Simplified CDK2 Signaling Pathway in Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb hyper-phosphorylates E2F E2F Rb->E2F releases E2F->Cyclin E activates transcription S-phase genes S-phase genes E2F->S-phase genes activates transcription G1/S Transition G1/S Transition S-phase genes->G1/S Transition Inhibitor 2-(Arylamino)-5-phenyl- 1,3,4-thiadiazole Inhibitor->CDK2 G Simplified VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds and activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor 2-(Arylamino)-5-phenyl- 1,3,4-thiadiazole Inhibitor->VEGFR-2

References

Application Notes and Protocols: 2-Bromo-5-phenyl-1,3,4-thiadiazole as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-phenyl-1,3,4-thiadiazole as a key intermediate in the synthesis of a variety of agrochemicals. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, known to impart potent biological activities. Starting from this compound, a range of fungicidal, herbicidal, and insecticidal compounds can be efficiently synthesized.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and two nitrogen atoms. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new agrochemicals. This compound serves as a valuable building block, allowing for the introduction of various functional groups at the 2-position, which is crucial for tuning the biological activity of the final compounds. The primary synthetic route involves the conversion of the 2-bromo group to a 2-amino group, which then acts as a versatile handle for further derivatization into ureas, amides, and other structures with potent agrochemical properties.

Data Presentation: Biological Activities of 5-Phenyl-1,3,4-thiadiazole Derivatives

The following table summarizes the biological activities of representative agrochemical compounds derived from the 2-amino-5-phenyl-1,3,4-thiadiazole scaffold.

Compound ClassTarget OrganismBiological Activity (EC50/IC50)Reference
Fungicides
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamideBotrytis cinerea0.0024 µmol·L⁻¹[1]
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamideRhizoctonia solani0.0028 µmol·L⁻¹[1]
Phenylthiazole derivative with 1,3,4-thiadiazole thioneSclerotinia sclerotiorum0.51 µg/mL
Herbicides
1,1-Dimethyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)ureaInhibition of Photosystem IIPotent herbicidal activity
Insecticides
1,3,4-Thiadiazolo[3,2-a]pyrimidine derivativeSpodoptera littoralisRemarkable insecticidal activity

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from this compound

This protocol describes a representative Buchwald-Hartwig amination reaction to convert the starting bromo-thiadiazole to the key amino-thiadiazole intermediate.

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Hydrochloric acid (for hydrolysis)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add tetrahydrofuran (THF) and 2 M hydrochloric acid to the reaction mixture and stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-Amino-5-phenyl-1,3,4-thiadiazole.

Protocol 2: Synthesis of Herbicidal Ureas - N-(5-phenyl-1,3,4-thiadiazol-2-yl)urea derivative

This protocol details the synthesis of a urea derivative from the amino-thiadiazole intermediate.

Materials:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole

  • Appropriate isocyanate (e.g., methyl isocyanate or dimethylcarbamoyl chloride)

  • Anhydrous solvent (e.g., Pyridine or Tetrahydrofuran)

  • Ice bath

Procedure:

  • Dissolve 2-Amino-5-phenyl-1,3,4-thiadiazole (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the desired isocyanate or carbamoyl chloride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for 4-8 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified urea derivative.

Protocol 3: Synthesis of Fungicidal Amides - N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivative

This protocol describes the synthesis of an amide derivative from the amino-thiadiazole intermediate.

Materials:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole

  • Appropriate benzoyl chloride

  • Anhydrous solvent (e.g., Pyridine or Dichloromethane)

  • Base (e.g., Triethylamine, if using an inert solvent like DCM)

Procedure:

  • Dissolve 2-Amino-5-phenyl-1,3,4-thiadiazole (1.0 eq) in anhydrous pyridine.

  • Slowly add the desired benzoyl chloride (1.1 eq) to the solution with stirring at room temperature.

  • Stir the reaction mixture for 6-12 hours.

  • Pour the mixture into cold water to precipitate the amide product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivative.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and biological mechanisms of action.

Synthetic_Workflow start This compound intermediate 2-Amino-5-phenyl-1,3,4-thiadiazole start->intermediate Buchwald-Hartwig Amination herbicide Herbicidal Urea (e.g., N,N-dimethyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea) intermediate->herbicide + Isocyanate/Carbamoyl Chloride fungicide Fungicidal Amide (e.g., N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide) intermediate->fungicide + Benzoyl Chloride Photosynthesis_Inhibition PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transport Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI herbicide Thiadiazole Urea Herbicide inhibition X inhibition->PQ Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Demethylation 14α-demethylase (CYP51) Lanosterol->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol FungalCellMembrane Fungal Cell Membrane (Structural Integrity) Ergosterol->FungalCellMembrane fungicide Thiadiazole Amide Fungicide inhibition X inhibition->Demethylation

References

Application Notes and Protocols: Preparation of Novel Coumarin Derivatives from 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hybrid molecules by combining different pharmacophores is a well-established strategy in drug discovery to develop novel compounds with enhanced biological activities and potentially reduced side effects. Coumarin and 1,3,4-thiadiazole scaffolds are prominent heterocyclic systems, each exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document provides a detailed protocol for the synthesis of novel coumarin-1,3,4-thiadiazole hybrids through the coupling of 2-Bromo-5-phenyl-1,3,4-thiadiazole with various hydroxycoumarins via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.

Principle

The synthetic strategy involves the reaction of a hydroxycoumarin with this compound in the presence of a suitable base. The base deprotonates the hydroxyl group of the coumarin, forming a more nucleophilic phenoxide ion. This nucleophile then attacks the carbon atom bonded to the bromine on the 1,3,4-thiadiazole ring, displacing the bromide ion and forming a new ether linkage between the coumarin and thiadiazole moieties.

Experimental Protocols

Materials and Equipment:

  • This compound

  • 4-Hydroxycoumarin

  • 7-Hydroxy-4-methylcoumarin

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware

Protocol 1: Synthesis of 4-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol, 162.14 mg) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: To the solution, add potassium carbonate (1.5 mmol, 207.32 mg). Stir the mixture at room temperature for 30 minutes.

  • Addition of Thiadiazole: Add this compound (1.0 mmol, 241.11 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 4-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one.

Protocol 2: Synthesis of 7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-methyl-2H-chromen-2-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 mmol, 176.17 mg) in 20 mL of anhydrous acetonitrile.

  • Addition of Base: To the solution, add cesium carbonate (1.2 mmol, 390.98 mg). Stir the mixture at room temperature for 20 minutes.

  • Addition of Thiadiazole: Add this compound (1.0 mmol, 241.11 mg) to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 6-10 hours. Monitor the reaction progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v).

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired product.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of Coumarin-Thiadiazole Hybrids.

EntryHydroxycoumarinBaseSolventTemperature (°C)Time (h)Yield (%)
14-HydroxycoumarinK₂CO₃DMF851075-85
27-Hydroxy-4-methylcoumarinCs₂CO₃CH₃CNReflux880-90

Note: The data presented in this table is hypothetical and based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and purification methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Bromo_Thiadiazole 2-Bromo-5-phenyl- 1,3,4-thiadiazole Reaction_Vessel Reaction in Solvent (DMF/CH3CN) with Base (K2CO3/Cs2CO3) 2_Bromo_Thiadiazole->Reaction_Vessel Hydroxycoumarin Hydroxycoumarin (e.g., 4-hydroxycoumarin) Hydroxycoumarin->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Heating Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Novel Coumarin-Thiadiazole Hybrid Purification->Final_Product

Caption: Synthetic workflow for the preparation of novel coumarin-thiadiazole hybrids.

Hypothetical Signaling Pathway Inhibition

Many coumarin-thiadiazole hybrids have been investigated for their potential as anticancer agents. One of the common mechanisms of action for such compounds is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

signaling_pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Hybrid Coumarin-Thiadiazole Hybrid Hybrid->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a coumarin-thiadiazole hybrid.

Concluding Remarks

The protocols described provide a general framework for the synthesis of novel coumarin-thiadiazole hybrids. Researchers should optimize the reaction conditions for each specific combination of reactants to achieve the best possible yields and purity. The synthesized compounds can be further characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Subsequent evaluation of their biological activities, guided by the known pharmacological profiles of the parent scaffolds, may lead to the discovery of promising new therapeutic agents.

Application Notes: A Proposed Synthetic Route for Isoquinoline Synthesis Utilizing 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. While numerous synthetic methods for isoquinoline derivatives exist, the utilization of novel starting materials is a continuous pursuit in medicinal chemistry to access new chemical space. This document outlines a proposed, multi-step synthetic pathway for the synthesis of an isoquinoline derivative bearing a 5-phenyl-1,3,4-thiadiazole moiety, starting from 2-Bromo-5-phenyl-1,3,4-thiadiazole.

It is important to note that a direct, one-pot synthesis of isoquinolines from this compound is not currently documented in the reviewed scientific literature. Therefore, the following application note presents a hypothetical, yet chemically plausible, synthetic route based on well-established palladium-catalyzed cross-coupling reactions and classical isoquinoline ring-closure methods. This proposed pathway requires experimental validation.

Proposed Synthetic Strategy

The proposed synthesis is a multi-step sequence commencing with a Sonogashira cross-coupling reaction to introduce a carbon framework, followed by functional group manipulations to construct a β-phenylethylamine precursor, which is then cyclized via the Bischler-Napieralski reaction to form the isoquinoline core.

G A 2-Bromo-5-phenyl- 1,3,4-thiadiazole B Sonogashira Coupling with protected alkyne A->B C Deprotection and Reduction B->C D Amide Formation C->D E Bischler-Napieralski Cyclization D->E F Dehydrogenation E->F G Final Isoquinoline Product F->G

Figure 1: Proposed workflow for the synthesis of a 5-phenyl-1,3,4-thiadiazole substituted isoquinoline.

Experimental Protocols (Hypothetical)

Step 1: Sonogashira Cross-Coupling of this compound

This initial step aims to form a carbon-carbon bond between the thiadiazole core and a protected alkyne. The Sonogashira reaction is a well-established method for coupling terminal alkynes with aryl or vinyl halides.[1][2][3]

Materials:

  • This compound

  • Ethynyltrimethylsilane (or another suitable protected alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous toluene or THF

Protocol:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene and anhydrous triethylamine.

  • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-phenyl-1,3,4-thiadiazole.

Step 2: Deprotection and Reduction to form β-(5-phenyl-1,3,4-thiadiazol-2-yl)phenylethylamine

This two-part step first removes the silyl protecting group and then reduces the alkyne to an alkane to form the crucial ethylamine side chain.

Materials:

  • 2-((trimethylsilyl)ethynyl)-5-phenyl-1,3,4-thiadiazole

  • Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen gas supply

Protocol (Deprotection):

  • Dissolve the silylated alkyne in THF.

  • Add a solution of TBAF (1.1 eq) in THF dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethynyl-5-phenyl-1,3,4-thiadiazole.

Protocol (Reduction):

  • Dissolve the deprotected alkyne in methanol or ethanol.

  • Add 10% Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to yield 2-(2-aminoethyl)-5-phenyl-1,3,4-thiadiazole.

Step 3: Amide Formation

The resulting amine is acylated to form the N-acyl derivative necessary for the Bischler-Napieralski cyclization.[4][5][6]

Materials:

  • 2-(2-aminoethyl)-5-phenyl-1,3,4-thiadiazole

  • Acetyl chloride or acetic anhydride

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

Protocol:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-(5-phenyl-1,3,4-thiadiazol-2-yl)ethyl)acetamide.

Step 4: Bischler-Napieralski Reaction and Dehydrogenation

This is the key ring-forming step to construct the isoquinoline core, followed by aromatization.[4][5][7]

Materials:

  • N-(2-(5-phenyl-1,3,4-thiadiazol-2-yl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Anhydrous toluene or acetonitrile

  • Palladium on carbon (10% Pd/C) for dehydrogenation

  • High-boiling solvent (e.g., decalin) for dehydrogenation

Protocol (Cyclization):

  • Dissolve the amide (1.0 eq) in anhydrous toluene.

  • Add POCl₃ (3.0 eq) dropwise at 0 °C.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify with a cold aqueous solution of sodium hydroxide.

  • Extract the product with DCM or ethyl acetate.

  • Dry the organic layer and concentrate to give the crude 3,4-dihydroisoquinoline derivative.

Protocol (Dehydrogenation):

  • Dissolve the crude dihydroisoquinoline in a high-boiling solvent like decalin.

  • Add 10% Pd/C.

  • Reflux the mixture until the reaction is complete (monitored by GC-MS).

  • Cool the mixture, filter off the catalyst, and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)isoquinoline.

G cluster_0 Bischler-Napieralski Reaction Mechanism Amide Vilsmeier_reagent + POCl3 Intermediate1 Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate2 Elimination - H+ Dihydroisoquinoline

Figure 2: Generalized mechanism of the Bischler-Napieralski reaction.

Data Summary of Proposed Synthesis

The following table outlines the proposed synthetic steps and the expected, though not experimentally confirmed, outcomes.

StepReaction TypeStarting MaterialKey ReagentsExpected ProductAnalogous Reaction Citation
1Sonogashira CouplingThis compoundEthynyltrimethylsilane, Pd(PPh₃)₄, CuI, TEA2-((trimethylsilyl)ethynyl)-5-phenyl-1,3,4-thiadiazole[1][2]
2aDeprotection2-((trimethylsilyl)ethynyl)-5-phenyl-1,3,4-thiadiazoleTBAF2-ethynyl-5-phenyl-1,3,4-thiadiazoleN/A (Standard Procedure)
2bReduction2-ethynyl-5-phenyl-1,3,4-thiadiazoleH₂, 10% Pd/C2-(2-aminoethyl)-5-phenyl-1,3,4-thiadiazoleN/A (Standard Procedure)
3Amide Formation2-(2-aminoethyl)-5-phenyl-1,3,4-thiadiazoleAcetyl chloride, TEAN-(2-(5-phenyl-1,3,4-thiadiazol-2-yl)ethyl)acetamide[4][6]
4aBischler-Napieralski CyclizationN-(2-(5-phenyl-1,3,4-thiadiazol-2-yl)ethyl)acetamidePOCl₃1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline[5][7]
4bDehydrogenation1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline10% Pd/C, heat1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)isoquinoline[4]

Conclusion

This document provides a detailed, albeit hypothetical, set of protocols for the synthesis of a novel isoquinoline derivative from this compound. The proposed route leverages established synthetic transformations, including the Sonogashira coupling and the Bischler-Napieralski reaction. While theoretically sound, this synthetic pathway requires experimental validation to determine optimal reaction conditions, yields, and overall feasibility. Successful execution of this synthesis would provide access to a new class of isoquinoline derivatives with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Functionalization of the 1,3,4-Thiadiazole Ring via its Bromo Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of this ring system is crucial for the development of novel therapeutic agents. The 2-bromo-1,3,4-thiadiazole derivative serves as a versatile and key intermediate, enabling the introduction of various substituents at the 2-position through a range of modern synthetic methodologies.

These application notes provide a comprehensive overview of the key strategies for the functionalization of the 1,3,4-thiadiazole ring starting from its bromo derivative. Detailed experimental protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are presented, along with tabulated data for easy comparison of reaction parameters and yields.

Synthesis of 2-Bromo-1,3,4-Thiadiazole Precursors

The starting material, 2-amino-5-substituted-1,3,4-thiadiazole, can be synthesized through the cyclization of thiosemicarbazides.[3] Subsequent bromination provides the key 2-bromo-1,3,4-thiadiazole intermediate. A common method for bromination involves treating the 2-amino-1,3,4-thiadiazole with bromine in an acidic medium.[3][4]

Protocol 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

This protocol describes a general procedure for the bromination of 2-amino-1,3,4-thiadiazole.

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Aqueous acid solution (e.g., 3-5% HBr)

  • Bromine

  • Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

  • Sodium hydroxide solution

Procedure:

  • Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution to form the solution to be reacted.

  • Cool the solution in an ice bath and slowly add bromine with stirring.

  • In the presence of an oxidizing agent, continue the reaction at a controlled temperature (e.g., 15-30°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromo-1,3,4-thiadiazole.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The halogen at the 2 or 5 position of the 1,3,4-thiadiazole ring is reactive and undergoes a variety of nucleophilic displacement reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of 2-bromo-1,3,4-thiadiazoles.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the synthesis of 2-aryl- and 2-heteroaryl-1,3,4-thiadiazoles by reacting the 2-bromo derivative with boronic acids or their esters.

Suzuki_Miyaura_Coupling Thiadiazole_Br 2-Bromo-1,3,4-thiadiazole Product 2-Substituted-1,3,4-thiadiazole Thiadiazole_Br->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O/MeOH) Solvent->Product

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-1,3,4-Thiadiazoles with Various Boronic Acids

Entry2-Bromo-1,3,4-Thiadiazole DerivativeBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-phenyl-1,3,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxN/A55
23,5-Dichloro-1,2,4-thiadiazolep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxN/A55 (di-substituted)
33-Bromo-5-chloro-1,2,4-thiadiazoleArylboronic acidsPd(dppf)Cl₂N/ADioxane80N/AN/A
42-BromoanilinesVarious boronic estersPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80N/AGood

Note: N/A indicates data not available in the cited sources.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Bromo-1,3,4-thiadiazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromo-1,3,4-thiadiazole derivative

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk tube, add the 2-bromo-1,3,4-thiadiazole derivative (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1,3,4-thiadiazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient method for constructing C-N bonds by coupling 2-bromo-1,3,4-thiadiazoles with a wide range of primary and secondary amines.

Buchwald_Hartwig_Amination Thiadiazole_Br 2-Bromo-1,3,4-thiadiazole Product 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole_Br->Product Amine R¹R²NH Amine->Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Table 2: Buchwald-Hartwig Amination of Bromo-Thiadiazole Derivatives

EntryBromo-Thiadiazole DerivativeAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
1C5-bromo-imidazo[2,1-b][1][5][6]thiadiazoleSubstituted anilinesPd₂(dba)₃ / XPhosNaOtBuToluene11060-85
2BromobenzeneCarbazolePd₂(dba)₃ / XPhosNaOtBuToluene110>95
3BromobenzeneDiphenylaminePd₂(dba)₃ / XPhosNaOtBuToluene110>95
Protocol 3: Buchwald-Hartwig Amination of a 2-Bromo-1,3,4-thiadiazole

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-1,3,4-thiadiazole derivative

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromo-1,3,4-thiadiazole derivative (1.0 equiv), the palladium precursor (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.2-2.0 equiv) to a dry reaction vessel.

  • Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 80-120°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-amino-1,3,4-thiadiazole derivative.

Other Palladium-Catalyzed Cross-Coupling Reactions

The versatility of 2-bromo-1,3,4-thiadiazoles extends to other important cross-coupling reactions, enabling the introduction of a diverse range of functional groups.

  • Sonogashira Coupling: This reaction with terminal alkynes provides a direct route to 2-alkynyl-1,3,4-thiadiazoles, which are valuable intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7][8][9]

  • Heck Coupling: The Heck reaction allows for the coupling of the bromo-thiadiazole with alkenes to form 2-alkenyl-1,3,4-thiadiazoles.[10]

  • Stille Coupling: This reaction utilizes organostannanes as coupling partners to form C-C bonds, offering an alternative to boronic acids.[11][12][13][14]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the 2-position, particularly when activated by the bromo substituent. This provides a metal-free alternative for introducing heteroatom nucleophiles.

Protocol 4: Nucleophilic Aromatic Substitution with Thiols

This protocol describes a general procedure for the synthesis of 2-(alkyl/arylthio)-1,3,4-thiadiazoles.

Materials:

  • 2-Bromo-1,3,4-thiadiazole derivative

  • Thiol

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMAc)

Procedure:

  • To a solution of the 2-bromo-1,3,4-thiadiazole derivative (1.0 equiv) in the solvent, add the thiol (1.1-1.5 equiv) and the base (2.0-3.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 100°C) and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.[15]

Applications in Drug Discovery

The functionalized 1,3,4-thiadiazole derivatives synthesized from their bromo precursors have shown significant potential in drug discovery.

Drug_Discovery_Pathway Bromo_Thiadiazole 2-Bromo-1,3,4-Thiadiazole Functionalization Functionalization Reactions (Suzuki, Buchwald-Hartwig, SNAr, etc.) Bromo_Thiadiazole->Functionalization Versatile Precursor Library Library of Functionalized 1,3,4-Thiadiazoles Functionalization->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Table 3: Biological Activities of Functionalized 1,3,4-Thiadiazoles

Compound ClassSynthesis Method from Bromo PrecursorBiological ActivityQuantitative Data
2-Amino-1,3,4-thiadiazole derivativesBuchwald-Hartwig AminationAnticancerIC₅₀ values in the micromolar range against various cancer cell lines.[16][17]
2-Aryl-1,3,4-thiadiazole derivativesSuzuki-Miyaura CouplingAntimicrobialMIC values against bacterial and fungal strains.[18]
Imidazo[2,1-b][1][5][6]thiadiazole derivativesMulti-step synthesis involving bromination and subsequent functionalizationAnticancerPotent antileukemic activity, 32% lethality on Human Leukemia-60 cell line for some derivatives.[16]

Conclusion

The functionalization of the 1,3,4-thiadiazole ring via its bromo derivative is a robust and versatile strategy for the synthesis of a diverse array of novel compounds with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods outlined in these notes provide researchers with a powerful toolkit for accessing a wide range of functionalized 1,3,4-thiadiazoles. The detailed protocols and tabulated data serve as a practical guide for the implementation of these synthetic strategies in the laboratory.

References

Application Notes and Protocols for Stille Coupling with 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the palladium-catalyzed Stille cross-coupling reaction of 2-Bromo-5-phenyl-1,3,4-thiadiazole with various organostannanes. The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals.[1] This protocol outlines the necessary reagents, optimal reaction conditions, and purification methods to obtain 2,5-disubstituted-1,3,4-thiadiazole derivatives, which are prevalent scaffolds in many biologically active compounds.

Introduction

The 1,3,4-thiadiazole moiety is a key structural component in a wide range of pharmaceutical agents, exhibiting diverse biological activities. The functionalization of this heterocycle is crucial for the development of new therapeutic agents. The Stille cross-coupling reaction offers a robust strategy for the introduction of various aryl, heteroaryl, and vinyl substituents at the 2-position of the thiadiazole ring, starting from the readily available 2-bromo precursor.[2] This reaction is known for its tolerance of a wide variety of functional groups, making it a valuable tool in medicinal chemistry.[1] The general scheme for the Stille coupling of this compound is depicted below:

General Reaction Scheme:

Experimental Protocol

This protocol is based on established procedures for Stille couplings of related heteroaryl bromides.[3]

Materials:

  • This compound

  • Organotin reagent (e.g., Tributyl(aryl)tin, Tributyl(vinyl)tin) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with heating mantle or oil bath)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

    • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (e.g., Toluene) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the organotin reagent (e.g., Tributyl(aryl)tin, 1.2 eq) to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of celite to remove the precipitate.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the Stille coupling of this compound with various organostannanes, based on analogous reactions reported in the literature.[3]

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)Toluene11016~70-85
2Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂ (3)Toluene1101675[3]
3Tributyl(vinyl)tinPd(PPh₃)₄ (5)Dioxane10012~60-75
4Tributyl(4-methoxyphenyl)tinPd(PPh₃)₄ (5)DMF9024~75-90
5Tributyl(furan-2-yl)tinPdCl₂(PPh₃)₂ (3)Toluene11018~65-80

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental procedure.

Stille_Coupling_Workflow reagents Reagents (this compound, Organostannane, Catalyst) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. reaction Reaction (Heating & Stirring) setup->reaction 2. workup Work-up (Quenching, Extraction, Washing) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Pure Product (2,5-Disubstituted-1,3,4-thiadiazole) purification->product 5.

Caption: Experimental workflow for the Stille coupling reaction.

Stille_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add Ar-Br transmetal Transmetalation Intermediate ox_add->transmetal R-SnBu₃ red_elim Reductive Elimination Intermediate transmetal->red_elim byproduct Br-SnBu₃ red_elim->pd0 Ar-R product Ar-R react1 Ar-Br react2 R-SnBu₃ dummy1 dummy2 dummy3 dummy4

Caption: Simplified catalytic cycle of the Stille coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the functionalization of 2-bromo-5-phenyl-1,3,4-thiadiazole through various palladium-catalyzed cross-coupling reactions. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 2-position via robust and versatile cross-coupling methods is of significant interest for the development of novel therapeutic agents. The protocols described herein are based on established literature precedents for similar heterocyclic systems and provide a strong foundation for the synthesis of a wide array of 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-phenyl-1,3,4-thiadiazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. This protocol is adapted from the successful coupling of the analogous 2-bromo-5-phenyl-1,3,4-oxadiazole.[1]

Experimental Protocol

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as sodium carbonate (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), is then added. A degassed solvent system, such as a 4:1 mixture of toluene and water, is introduced via syringe. The reaction mixture is heated to a temperature of 90-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., Na₂CO₃) setup Combine reagents and catalyst in a Schlenk flask under Argon reagents->setup catalyst Prepare Catalyst: - Pd(PPh₃)₄ catalyst->setup solvent Degas Solvent: - Toluene/Water add_solvent Add degassed solvent solvent->add_solvent setup->add_solvent heating Heat and stir (e.g., 90-100 °C) add_solvent->heating monitoring Monitor reaction (TLC, LC-MS) heating->monitoring extraction Cool, dilute, and perform liquid-liquid extraction monitoring->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification product 2-Aryl-5-phenyl-1,3,4-thiadiazole purification->product

General workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems)

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-5-phenyl-1,3,4-oxadiazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10093
22-Bromo-5-phenyl-1,3,4-oxadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10085
33,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene/MeOH/H₂OReflux~60
42,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane9085

Data for entries 1 and 2 are from the coupling of the analogous oxadiazole[1]. Data for entry 3 is from the coupling of a dichlorothiadiazole[2]. Data for entry 4 is from the coupling of a dibromothiophene[3].

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazoles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4][5][6] This protocol is based on general procedures for the amination of aryl halides and conditions reported for the amination of a related bromo-imidazo[2,1-b][4][7]thiadiazole system.

Experimental Protocol

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., cesium carbonate, 2.0 equiv.). Anhydrous, degassed toluene is added, and the tube is sealed. The reaction mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 2-amino-5-phenyl-1,3,4-thiadiazole derivative.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineComplex Amine Coordination OxAdd->AmineComplex R₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex - HBr (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂

Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems)

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-imidazo[2,1-b][4][7]thiadiazoleAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene11075
25-Bromo-imidazo[2,1-b][4][7]thiadiazole4-MethoxyanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene11080
3Aryl BromidePrimary/Secondary AminePd(OAc)₂ (1-2)Buchwald LigandNaOt-BuToluene80-11070-95

Data for entries 1 and 2 are from the amination of a related imidazo[2,1-b][4][7]thiadiazole. Data for entry 3 represents a general range for Buchwald-Hartwig aminations.

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-phenyl-1,3,4-thiadiazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[8]

Experimental Protocol

To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%). Anhydrous, degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) is added, followed by an amine base (e.g., triethylamine, 2.0 equiv.). The terminal alkyne (1.2 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature or heated to 40-60 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Workflow start Start setup Combine this compound, Pd catalyst, and CuI under Argon start->setup add_reagents Add anhydrous solvent, base, and terminal alkyne setup->add_reagents react Stir at room temperature or heat (40-60 °C) add_reagents->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor workup Quench with NH₄Cl (aq) and extract monitor->workup purify Purify by column chromatography workup->purify product 2-Alkynyl-5-phenyl-1,3,4-thiadiazole purify->product

Experimental workflow for the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling (Analogous Systems)

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
13,5-Diphenyl-4-iodoisoxazolePhenylacetylenePd(acac)₂ (5)CuI (10)Et₂NHDMF6095
24-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF6085
35-Bromo-N-phenylpyridin-3-aminePhenylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF8092

Data for entry 1 is from the coupling of an iodoisoxazole[9]. Data for entries 2 and 3 are from the coupling of other brominated nitrogen and sulfur-containing heterocycles[3][8].

Disclaimer

The experimental protocols and quantitative data provided are based on analogous systems and established methodologies. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for the specific substrate, this compound. It is recommended to perform small-scale test reactions to determine the ideal conditions for each specific transformation. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Suzuki Reaction Yields with 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-phenyl-1,3,4-thiadiazole. The following information is designed to address common challenges and improve reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?

The primary challenges stem from the inherent properties of the thiadiazole ring system. As a nitrogen-containing heterocycle, it can present several obstacles:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms on the thiadiazole ring can coordinate with the palladium catalyst, leading to its deactivation and consequently, low product yields.[1]

  • Poor Solubility: Heterocyclic compounds, especially those rich in nitrogen, may have limited solubility in common organic solvents, which can impede reaction kinetics.[1][2]

  • Reduced Reactivity: Heteroaryl bromides can be less reactive than their aryl bromide counterparts in the crucial oxidative addition step of the catalytic cycle.[3]

Q2: My reaction is showing low to no conversion. What are the most likely causes and how can I troubleshoot this?

Low or no conversion is a common issue. A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow for diagnosing the problem.

G start Low/No Conversion catalyst Is the Catalyst Active? start->catalyst reagents Are Starting Materials Stable/Pure? catalyst->reagents Yes catalyst_sol1 Use a Pre-catalyst (e.g., XPhos Pd G3). Switch to a more robust ligand. catalyst->catalyst_sol1 No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol1 Check for Protodeboronation. Use boronic ester (e.g., pinacol). reagents->reagents_sol1 No conditions_sol1 Screen different bases (e.g., K3PO4, Cs2CO3). Screen solvents (e.g., Dioxane, Toluene, DMF). Increase temperature. conditions->conditions_sol1 No atmosphere Is the reaction under an inert atmosphere? conditions->atmosphere Yes atmosphere_sol Thoroughly degas all solvents and reagents. Maintain a positive pressure of Ar or N2. atmosphere->atmosphere_sol No

Caption: Troubleshooting workflow for low conversion in Suzuki reactions.

Q3: I am observing significant amounts of homocoupling byproducts. How can this be minimized?

Homocoupling, the formation of a biaryl product from two molecules of the boronic acid or aryl halide, is a common side reaction.[1] It is often promoted by the presence of oxygen.[4] To mitigate this:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[5] Thoroughly degas all solvents and reagents before use.[1]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that is mediated by Pd(II) species.[6]

  • Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest possible time can also help favor the desired cross-coupling.[1]

Q4: What role does the choice of ligand play in improving the yield for this specific substrate?

The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands can promote the oxidative addition step and prevent catalyst deactivation.[1][6]

Troubleshooting Guides and Data

Catalyst and Ligand Selection

The choice of the palladium source and ligand is paramount for a successful reaction. Below is a comparison of commonly used systems for challenging heteroaryl couplings.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhos or XPhosBuchwald LigandsExcellent for electron-rich and sterically hindered substrates. Promotes fast oxidative addition.[7]Can be air-sensitive.
Pd(PPh₃)₄TriphenylphosphineA common, versatile catalyst.May be less effective for challenging heteroaryl couplings compared to more specialized ligands.[8]
PdCl₂(dppf)Ferrocenyl LigandGood thermal stability. Often effective for a range of substrates.[8]May require higher temperatures.
Pd/PCy₃TrialkylphosphineEffective for nitrogen-containing heterocycles.[9]Can be sensitive to air.
Base and Solvent Screening

The base and solvent system can significantly influence the reaction outcome. The base is crucial for the transmetalation step, while the solvent affects solubility and reaction kinetics.

BaseSolvent System (v/v)Temperature (°C)Expected Outcome
K₃PO₄Dioxane / H₂O (4:1)80 - 110A robust system for many heteroaryl couplings.[7]
K₂CO₃Toluene / H₂O (2:1)80 - 100A common and effective choice.[10]
Cs₂CO₃THF / H₂O (4:1)60 - 80A stronger base that can be effective when others fail.[10]
TMSOKAnhydrous Dioxane with Trimethyl Borate100Anhydrous conditions that can prevent protodeboronation and enhance rates for challenging substrates.[2]

Key Experimental Protocol

This protocol provides a general methodology for the Suzuki cross-coupling of this compound. Optimization of specific parameters may be required for different coupling partners.

General Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[6]

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Add solid reagents to flame-dried flask B Establish inert atmosphere (Ar/N2) A->B C Add Pd catalyst and ligand B->C D Add degassed solvent C->D E Heat and stir (e.g., 80-110 °C) D->E F Monitor progress (TLC, GC-MS) E->F G Quench and extract F->G H Dry and concentrate G->H I Purify (e.g., column chromatography) H->I

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Signaling Pathways and Logical Relationships

The success of the Suzuki-Miyaura reaction is dependent on the interplay of several factors that influence the catalytic cycle. The diagram below illustrates the key relationships.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Minimized Side Reactions Yield High Yield Proto ↓ Protodeboronation Yield->Proto Homo ↓ Homocoupling Yield->Homo Poison ↓ Catalyst Poisoning Yield->Poison Catalyst Active Pd(0) Catalyst Catalyst->Yield Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Ligand->Yield Base Optimal Base (e.g., K3PO4) Base->Yield Solvent Appropriate Solvent (e.g., Dioxane) Solvent->Yield Temp Sufficient Temperature Temp->Yield Inert Inert Atmosphere Inert->Yield

Caption: Factors influencing the yield of Suzuki cross-coupling reactions.

References

Technical Support Center: Purification of 2-Bromo-5-phenyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 2-Bromo-5-phenyl-1,3,4-thiadiazole and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Problem 1: Low yield of the purified product.

  • Possible Cause: Incomplete reaction or decomposition of the product during workup or purification.

  • Suggested Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole).

    • During the workup of Sandmeyer-type reactions, ensure the temperature is kept low to minimize the formation of phenolic byproducts.

    • If product decomposition is suspected during column chromatography on silica gel, a less acidic stationary phase like neutral alumina can be used, or the silica gel can be neutralized with a base (e.g., triethylamine) in the eluent.

Problem 2: The product appears as an oil and does not crystallize during recrystallization.

  • Possible Cause: Presence of significant impurities, selection of an inappropriate solvent, or the cooling rate is too fast.

  • Suggested Solution:

    • If the crude product is highly impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities.

    • Experiment with different solvent systems for recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for thiadiazole derivatives. For less polar compounds, solvents like heptane or cyclohexane might be effective.

    • Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Problem 3: Co-elution of the product with impurities during column chromatography.

  • Possible Cause: An improper solvent system is being used.

  • Suggested Solution:

    • Carefully optimize the eluent system using TLC before performing column chromatography. A good starting point for 2-bromo-5-aryl-1,3,4-thiadiazole derivatives is a mixture of non-polar and polar solvents, such as hexane/ethyl acetate or heptane/ethyl acetate.

    • Employing a gradient elution, where the polarity of the eluent is gradually increased, can improve the separation of compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: When synthesizing this compound via a Sandmeyer reaction from 2-amino-5-phenyl-1,3,4-thiadiazole, common impurities may include unreacted starting material, phenolic byproducts (5-phenyl-1,3,4-thiadiazol-2-ol) from the reaction of the diazonium salt with water, and other side products from the diazotization process.

Q2: How can I remove the unreacted 2-amino-5-phenyl-1,3,4-thiadiazole starting material?

A2: The starting amine is generally more polar than the desired bromo derivative. Therefore, it can typically be separated by column chromatography on silica gel. The bromo compound will elute before the more polar amino compound.

Q3: Is this compound sensitive to acidic conditions?

A3: Some thiadiazole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during column chromatography. It is advisable to monitor for any degradation by TLC. If decomposition is observed, using a neutralized silica gel or an alternative stationary phase like alumina is recommended.

Q4: What is a good starting solvent system for the column chromatography of this compound?

A4: A common and effective eluent system for compounds of this type is a mixture of hexane and ethyl acetate. Based on procedures for similar compounds, a gradient starting from a low polarity mixture (e.g., hexane/ethyl acetate 95:5) and gradually increasing the proportion of ethyl acetate is a good strategy. For a closely related compound, 2-bromo-4-phenyl-1,3-thiazole, a heptane-ethyl acetate (70:3 v/v) mixture has been used successfully.[1]

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: For thiadiazole derivatives, ethanol or aqueous ethanol are common recrystallization solvents.[2] For less polar compounds, heptane has also been shown to be effective for crystallization.[1] The choice of solvent should be determined experimentally to find one that dissolves the compound well at high temperatures but poorly at low temperatures.

Data Presentation

Table 1: Summary of Purification Parameters for 2-Bromo-5-aryl-1,3,4-thiadiazole Derivatives and Analogs

CompoundPurification MethodStationary PhaseEluent SystemRecrystallization SolventYield (%)Reference
2-Bromo-5-ethyl-1,3,4-thiadiazoleColumn ChromatographySilica GelHexane/Ethyl Acetate (gradient from 95/5 to 80/20)-50[3]
2-Bromo-4-phenyl-1,3-thiazoleColumn Chromatography & RecrystallizationSilica GelHeptane/Ethyl Acetate (70:3, v/v)Heptane (5% solution)53[1]
General 2,5-disubstituted-1,3,4-thiadiazolesColumn ChromatographySilica GelDichloromethane/n-hexane (1:1, v/v)Chloroform/ethanol85[4]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is adapted from a procedure for a similar compound, 2-bromo-5-ethyl-1,3,4-thiadiazole.[3]

  • Preparation of the Column: A silica gel column is prepared using a slurry of silica gel in a low-polarity eluent (e.g., hexane/ethyl acetate 95:5).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure, and the dry powder is loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of hexane/ethyl acetate, starting with a 95:5 mixture and gradually increasing the polarity to an 80:20 mixture.

  • Fraction Collection: Fractions are collected and monitored by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on general procedures for thiadiazole derivatives.[2]

  • Dissolution: The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol or heptane).

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Mandatory Visualization

G Troubleshooting Purification of this compound start Crude Product Obtained check_purity Assess Purity (TLC, NMR) start->check_purity sub_heading_purification Purification Strategy column_chromatography Column Chromatography check_purity->column_chromatography Significant Impurities recrystallization Recrystallization check_purity->recrystallization Minor Impurities / Final Polish cc_issue Issue with Column? column_chromatography->cc_issue recrystallization_issue Issue with Recrystallization? recrystallization->recrystallization_issue co_elution Co-elution of Impurities cc_issue->co_elution Yes decomposition Decomposition on Column cc_issue->decomposition Yes pure_product_cc Pure Product cc_issue->pure_product_cc No optimize_eluent Optimize Eluent System (TLC) co_elution->optimize_eluent neutralize_silica Use Neutralized Silica / Alumina decomposition->neutralize_silica oiling_out Product 'Oils Out' recrystallization_issue->oiling_out Yes pure_product_recryst Pure Product recrystallization_issue->pure_product_recryst No change_solvent Change Solvent/Solvent System oiling_out->change_solvent slow_cooling Ensure Slow Cooling / Seeding oiling_out->slow_cooling

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of sulfur-containing heterocycles. The inherent ability of sulfur to coordinate with and poison transition metal catalysts often leads to low yields and reaction failures. This resource offers practical solutions, detailed experimental protocols, and comparative data to enable successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sulfur-containing heterocycles so challenging?

A1: The sulfur atom in heterocycles like thiophenes, thiazoles, and benzothiazoles can act as a Lewis base and strongly coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning or deactivation, thereby inhibiting the catalytic cycle and reducing reaction efficiency.[1] The formation of stable palladium-sulfur bonds can prevent the catalyst from participating in the desired oxidative addition and reductive elimination steps.[2]

Q2: What are the most common signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Low or no conversion: The starting materials remain largely unreacted even after extended reaction times.

  • Formation of palladium black: A black precipitate indicates the decomposition of the Pd(0) catalyst to its inactive elemental form.

  • Reaction stalling: The reaction proceeds initially but stops before reaching completion.

  • Inconsistent results: Difficulty in reproducing yields between batches.

Q3: Which cross-coupling reactions are most suitable for sulfur-containing heterocycles?

A3: The Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are all commonly employed for the functionalization of sulfur-containing heterocycles.[3][4][5] The choice of reaction often depends on the availability of starting materials, functional group tolerance, and the specific bond being formed.

Q4: How do I choose the right catalyst and ligand for my reaction?

A4: The selection of the catalyst and ligand is critical for success.

  • Catalyst Precursor: While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts like Pd₂(dba)₃ or palladacycles are often more robust.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are highly effective.[6] These ligands can promote the desired catalytic cycle over catalyst inhibition by the sulfur heterocycle. They help to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.[6]

Q5: What are "Turnover Number (TON)" and "Turnover Frequency (TOF)" and why are they important?

A5: Turnover Number (TON) represents the total number of moles of product formed per mole of catalyst before it becomes inactive. A high TON indicates a more robust and efficient catalyst. Turnover Frequency (TOF) is the TON per unit of time, reflecting the speed of the catalytic cycle. For challenging substrates like sulfur-containing heterocycles, achieving a high TON is a key goal, indicating that the catalyst is resistant to poisoning.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My reaction is not proceeding, and I'm recovering most of my starting material. What should I check first?

  • Answer:

    • Catalyst Poisoning: This is the most likely culprit. The sulfur atom in your heterocycle is likely deactivating the palladium catalyst.

      • Solution: Switch to a more robust catalytic system. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[6] These ligands can shield the palladium center and promote the desired reaction pathway.

    • Inactive Catalyst: Your palladium source may have degraded.

      • Solution: Use a freshly opened bottle of palladium precursor or a reliable pre-catalyst. Ensure proper storage under an inert atmosphere.

    • Inadequate Reaction Conditions: The temperature, solvent, or base may not be optimal.

      • Solution: Screen different solvents and bases. For Suzuki reactions, a combination of an organic solvent with water and a base like K₂CO₃ or Cs₂CO₃ is often effective. Ensure the reaction is heated to the appropriate temperature.

Issue 2: Formation of Significant Side Products

  • Question: I'm observing significant amounts of dehalogenated starting material in my Stille coupling. What can I do?

  • Answer: Dehalogenation can be a significant side reaction in Stille couplings.

    • Solution 1: Change the Solvent: Solvents like dioxane and DMF can sometimes promote dehalogenation more than toluene. Switching to toluene may reduce this side reaction.

    • Solution 2: Use a Bulkier Ligand: A bulkier ligand, such as dppf, can favor the desired reductive elimination over competing side reactions like dehalogenation.

    • Solution 3: Consider Microwave Irradiation: Microwave heating can sometimes accelerate the desired reaction kinetics sufficiently to outcompete the dehalogenation pathway.

  • Question: My Suzuki reaction is producing a lot of homocoupled boronic acid. How can I prevent this?

  • Answer: Homocoupling is often caused by the presence of oxygen.

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

  • Question: My reaction mixture turns black, and the reaction fails. What does this mean and how can I fix it?

  • Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst.

    • Solution 1: Use a More Stable Ligand: As mentioned previously, bulky, electron-rich phosphine ligands or NHC ligands can stabilize the Pd(0) species and prevent its agglomeration and precipitation.[6]

    • Solution 2: Ensure Anaerobic Conditions: Oxygen can promote the decomposition of the catalyst. Rigorous degassing of the reaction setup is crucial.

    • Solution 3: Control the Temperature: Excessively high temperatures can lead to catalyst decomposition. Optimize the reaction temperature to be high enough for efficient reaction but not so high as to degrade the catalyst.

Quantitative Data Summary

The following tables summarize successful cross-coupling conditions for various sulfur-containing heterocycles, providing a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Thiophene Derivatives

HeterocycleCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[3]
3-Bromothiophene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80292[7]
2,5-Dibromo-3-methylthiophenePhenylboronic acid (1.1 eq)Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801275[8]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801265[9]

Table 2: Heck Coupling of Thiophene and Thiazole Derivatives

HeterocycleCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
ThiopheneIodobenzenePd(OAc)₂ (5)P(p-C₆H₄OMe)₃ (10)Ag₂CO₃DioxaneRT2492[10]
Benzo[b]thiopheneIodobenzenePd(OAc)₂ (5)P(p-C₆H₄OMe)₃ (10)Ag₂CO₃DioxaneRT2495[10]
5-BromothiazolePhenylacetylenePd(PPh₃)₄ (5)-Et₃N/CuINMP801255[11]
2-Bromonaphthalene (model)Ethyl crotonatePd EnCat®40 (1)-AcONaEtOH140 (mw)0.5>95[12]

Table 3: Sonogashira and Stille Couplings of Sulfur-Containing Heterocycles

ReactionHeterocycleCoupling PartnerCatalyst (mol%)ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
Sonogashira5-Bromo-1H-indazole (with thiophene coupling partner)2-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80285[7]
SonogashiraAryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5), i-Pr₂NHTHFRT389[13]
Stille2-Bromothiazole(Tributylstannyl)benzenePd(PPh₃)₄ (5)-Toluene1101278[3]
Stille2-Iodobenzothiazole(Tributylstannyl)furanPd(dba)₂ (2)AsPh₃ (4)NMP80491[3]

Detailed Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling of a Bromo-thiophene

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo-thiophene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2. General Procedure for Heck Coupling of a Thiophene

  • Reaction Setup: In a sealed tube, combine the thiophene derivative (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Ag₂CO₃, 1.5-2.0 equiv).

  • Solvent Addition: Add the solvent (e.g., dioxane).

  • Reaction: Stir the mixture at the specified temperature (which can range from room temperature to elevated temperatures) for the required time. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst and inorganic salts. Rinse the pad with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

3. General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or an amine like diisopropylamine) in a Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).[13]

  • Reagent Addition: Add the amine base (if not used as the solvent) and the terminal alkyne (1.1-1.5 equiv).[13]

  • Degassing: Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, filter, and concentrate. Purify the product by flash chromatography.[13]

Visualizations

The following diagrams illustrate key decision-making processes and workflows for overcoming challenges in the cross-coupling of sulfur-containing heterocycles.

Troubleshooting_Workflow start Start: Low/No Yield in Cross-Coupling check_catalyst Is the catalyst system robust enough for sulfur heterocycles? start->check_catalyst change_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) or NHC Ligand check_catalyst->change_catalyst No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions failure Persistent Failure: Re-evaluate Substrate/Reaction Type change_catalyst->failure optimize_conditions Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Toluene, Dioxane) Optimize Temperature check_conditions->optimize_conditions No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_conditions->failure purify_reagents Use fresh, pure starting materials Thoroughly degas solvents and reaction mixture check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes purify_reagents->success purify_reagents->failure Catalyst_Selection start Select Catalyst System for Sulfur Heterocycle Coupling substrate_type What is the nature of the heteroaryl halide? start->substrate_type electron_deficient Electron-Deficient (e.g., nitro-thiophene) substrate_type->electron_deficient Electron-Deficient sterically_hindered Sterically Hindered (e.g., ortho-substituted) substrate_type->sterically_hindered Sterically Hindered unactivated_chloride Unactivated Chloride substrate_type->unactivated_chloride Unactivated Chloride traditional_catalyst Standard Catalyst (e.g., Pd(PPh3)4) May be sufficient for activated iodides/bromides substrate_type->traditional_catalyst Simple/Activated buchwald_ligands Use Bulky, Electron-Rich Buchwald Ligands (SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3 electron_deficient->buchwald_ligands nhc_ligands Consider NHC Ligands (e.g., PEPPSI-IPr) for high stability and activity electron_deficient->nhc_ligands sterically_hindered->buchwald_ligands sterically_hindered->nhc_ligands unactivated_chloride->buchwald_ligands

References

Technical Support Center: Synthesis of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-phenyl-1,3,4-thiadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the two-stage synthesis of this compound, which involves the initial formation of 2-amino-5-phenyl-1,3,4-thiadiazole followed by a Sandmeyer-type bromination.

Issue 1: Low Yield in the Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

Potential Cause Recommended Solution
Incomplete reactionEnsure the reaction is refluxed for a sufficient time (typically 1.5-2 hours) when using concentrated sulfuric acid in ethanol.[1] Monitor the reaction progress using thin-layer chromatography (TLC).
Suboptimal reaction conditionsConsider using phosphorus pentachloride as a catalyst in a solid-phase reaction at room temperature, which can lead to high yields (over 91%).[2]
Product loss during work-upAfter pouring the reaction mixture onto crushed ice, ensure complete precipitation. Neutralize the solution carefully with a base like ammonia or sodium carbonate solution to a pH of 8 to maximize the precipitation of the amine.[2][3]
Inefficient purificationRecrystallize the crude product from a suitable solvent system, such as a mixture of DMF and water (1:2 v/v), to obtain a pure product.[2]

Issue 2: Side Reactions and Impurities in the Sandmeyer Bromination Step

Potential Cause Recommended Solution
Formation of 2-Hydroxy-5-phenyl-1,3,4-thiadiazole: The diazonium salt can react with water if the temperature is not adequately controlled.Maintain a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt.[4]
Formation of Biaryl Byproducts: Radical-mediated coupling of the aryl radical intermediate can lead to the formation of dimeric thiadiazole species.[5]Use a well-dispersed suspension of the copper(I) bromide catalyst to promote the desired single-electron transfer and subsequent bromine transfer.
Incomplete Diazotization: Unreacted 2-amino-5-phenyl-1,3,4-thiadiazole will remain as an impurity.Test for the completion of diazotization using starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid and complete consumption of the starting amine.[4]
Formation of Tar-like Byproducts: Decomposition of the diazonium salt at higher temperatures can lead to the formation of polymeric materials.Ensure rigorous temperature control throughout the diazotization and Sandmeyer reaction. The reaction should be carried out at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 2-amino-5-phenyl-1,3,4-thiadiazole?

A1: The diazotization reaction should be carried out at a low temperature, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[4]

Q2: Can I use copper(II) bromide for the Sandmeyer reaction instead of copper(I) bromide?

A2: While the traditional Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations have been developed that use other transition metal salts, including copper(II).[5] However, for a classic and efficient Sandmeyer bromination, copper(I) bromide is the recommended catalyst.[5] Some protocols suggest using a mixture of CuBr and CuBr2 for optimal results.[6]

Q3: How can I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?

A3: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for complete diazotization, will result in a persistent blue color on the paper, indicating that the primary aromatic amine has been fully converted.[4]

Q4: My crude product after the Sandmeyer reaction is a dark, oily mixture. How can I purify it?

A4: The formation of dark, tar-like substances often points to the decomposition of the diazonium salt due to elevated temperatures or impurities. Purification can be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a non-polar solvent system like hexane-ethyl acetate is a good starting point.

Q5: Are there any alternative methods for the synthesis of this compound?

A5: While the Sandmeyer reaction is a common method, alternative approaches for the synthesis of brominated heterocycles exist. However, for the conversion of an amino group to a bromo group on an aromatic ring, the Sandmeyer reaction remains one of the most direct and widely used methods.[5]

Experimental Protocols

Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

A mixture of thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol) in 50 mL of ethanol is treated with concentrated sulfuric acid (5 mL). The mixture is refluxed for 1.5-2 hours.[1] After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and neutralized with an ammonia solution. The crude product is then recrystallized from an appropriate solvent like an ethanol-water mixture.

Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: 2-amino-5-phenyl-1,3,4-thiadiazole is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5°C. The completion of the diazotization is monitored with starch-iodide paper.[4]

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles

Starting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Thiosemicarbazide, Benzoic AcidConc. H2SO4Ethanol2 hoursRefluxNot Specified[1]
Thiosemicarbazide, Carboxylic AcidPCl5Solid-phaseNot SpecifiedRoom Temp.>91[2]
4-substituted benzoyl thiosemicarbazideConc. H2SO4None5 hours60-70°CNot Specified[7]

Visualizations

Synthesis_Side_Reactions cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products cluster_side_product Side Products A 2-amino-5-phenyl- 1,3,4-thiadiazole B Diazonium Salt A->B NaNO2, HBr 0-5°C C Aryl Radical B->C Cu(I)Br (SET) E 2-Hydroxy-5-phenyl- 1,3,4-thiadiazole B->E H2O (hydrolysis) D 2-Bromo-5-phenyl- 1,3,4-thiadiazole C->D Br transfer F Biaryl Byproduct C->F Dimerization

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product D1 Check Diazotization Start->D1 A1 Incomplete: - Check NaNO2 stoichiometry - Ensure adequate acidity D1->A1 No A2 Complete D1->A2 Yes D2 Review Reaction Temperature A3 Too High: - Formation of phenol & tar - Maintain 0-5°C for diazotization D2->A3 No A4 Optimal D2->A4 Yes D3 Examine Catalyst A5 Inactive/Insufficient: - Use fresh Cu(I)Br - Ensure good dispersion D3->A5 No A6 Active & Sufficient D3->A6 Yes A1->D1 A2->D2 A3->D2 A4->D3 A5->D3 End Purify via Chromatography/ Recrystallization A6->End

Caption: A logical workflow for troubleshooting low yields or impurities in the Sandmeyer bromination step.

References

optimization of reaction conditions for the synthesis of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-Bromo-5-phenyl-1,3,4-thiadiazole. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

Issue 1: Low or No Yield of 2-amino-5-phenyl-1,3,4-thiadiazole

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature, but be cautious of potential side reactions.
Inefficient cyclization - The choice of acid catalyst is crucial. Concentrated sulfuric acid is commonly used. Polyphosphate ester (PPE) can also be an effective alternative.[1]- Ensure the reaction medium is anhydrous, as water can interfere with the cyclization process.
Starting material quality - Verify the purity of the starting materials (benzoic acid and thiosemicarbazide). Impurities can inhibit the reaction.
Improper work-up - After pouring the reaction mixture onto crushed ice, ensure complete neutralization with a base (e.g., ammonia or sodium carbonate solution) to precipitate the product.[2] Check the pH of the solution.

Issue 2: Impure 2-amino-5-phenyl-1,3,4-thiadiazole

Possible Cause Suggested Solution
Unreacted starting materials - Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture.[3]
Formation of side products - Optimize the reaction temperature and time to minimize the formation of byproducts.- Column chromatography can be used for purification if recrystallization is ineffective.
Step 2: Sandmeyer Bromination of 2-amino-5-phenyl-1,3,4-thiadiazole

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete diazotization - The diazotization step must be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.[4]- Use a fresh solution of sodium nitrite.
Decomposition of the diazonium salt - Maintain a low temperature throughout the diazotization and subsequent addition to the copper(I) bromide solution. Premature decomposition can lead to the formation of phenol byproducts.[4]
Inefficient bromide substitution - Ensure the use of a catalytically active copper(I) bromide (CuBr) solution. The solution should be freshly prepared or properly stored to prevent oxidation to Cu(II).- Some protocols suggest the use of a CuBr/CuBr2 mixture.[5]
Formation of side products - Common side reactions in Sandmeyer reactions include the formation of phenols and biaryl compounds.[4] Careful control of temperature and the slow addition of the diazonium salt solution can minimize these.

Issue 2: Product is an Oily or Tarry Substance

Possible Cause Suggested Solution
Presence of azo-coupled byproducts - Azo compounds, formed by the coupling of the diazonium salt with the starting amine or other electron-rich species, can appear as colored, tarry substances.[4] Ensure complete consumption of the starting amine during diazotization.- Purification by column chromatography may be necessary.
Incomplete reaction or presence of multiple products - Analyze the crude product by TLC or LC-MS to identify the components. Adjust reaction conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, 2-amino-5-phenyl-1,3,4-thiadiazole is synthesized by the cyclization of benzoic acid and thiosemicarbazide. This is followed by a Sandmeyer reaction to replace the amino group with a bromo group, yielding the final product.

Q2: What are the critical parameters to control during the Sandmeyer reaction?

A2: Temperature control is the most critical parameter. The diazotization should be performed at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[4] The subsequent reaction with the copper(I) bromide solution should also be maintained at a low temperature, with gradual warming if necessary.

Q3: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?

A3: While copper(I) salts are the traditional catalysts for the Sandmeyer reaction, some protocols have successfully employed copper(II) salts.[5] However, Cu(I) is generally considered more effective in promoting the radical-nucleophilic aromatic substitution mechanism.[6]

Q4: My final product is difficult to purify. What are some recommended purification techniques?

A4: For the purification of this compound, recrystallization from a suitable solvent like ethanol is a common first step. If impurities persist, column chromatography using a silica gel stationary phase and a solvent system such as hexane/ethyl acetate is recommended.

Q5: What are some common side products to expect in the Sandmeyer bromination step?

A5: The most common side products are phenols (from the reaction of the diazonium salt with water), biaryl compounds (from the coupling of two aryl radicals), and azo compounds (from the coupling of the diazonium salt with an unreacted amine).[4]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This protocol is a representative method based on the reaction of benzoic acid with thiosemicarbazide in the presence of a strong acid.

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Crushed ice

  • Ammonia solution

Procedure:

  • In a round-bottom flask, a mixture of benzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is prepared.[7]

  • Ethanol (50 mL) is added to the mixture.[7]

  • Concentrated sulfuric acid (5 mL) is carefully added to the flask.[7]

  • The mixture is refluxed for 1.5 to 2 hours.[7][8]

  • After reflux, the reaction mixture is cooled to room temperature and then poured onto crushed ice.[2]

  • The acidic solution is neutralized with an ammonia solution until a precipitate is formed.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.[7]

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

This is a representative protocol for the Sandmeyer bromination of a heteroaromatic amine.

Materials:

  • 2-amino-5-phenyl-1,3,4-thiadiazole

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-phenyl-1,3,4-thiadiazole in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for about 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, a dilute sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles

Starting Carboxylic AcidCatalyst/ReagentSolventReaction Time (h)Yield (%)Reference
Benzoic AcidConc. H₂SO₄Ethanol1.5-[7]
Salicylic AcidConc. H₂SO₄Ethanol1.5-[7]
Substituted Benzoic AcidsConc. H₂SO₄-7-8-[2]
Benzoic AcidPolyphosphate Ester (PPE)Chloroform164.4[1]
Various Carboxylic AcidsPhosphorus PentachlorideSolid-phase->91[3]

Table 2: Examples of Sandmeyer Bromination of Heteroaromatic Amines

Starting AmineBrominating Agent/CatalystSolventTemperature (°C)Yield (%)Reference
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateCuBr/tert-butyl nitriteAcetonitrileRoom Temp71[5]
2-amino-1,3-thiazolesCuBr/CuBr₂---[5]
Aryl AminesElectrochemical/NaBrMeOH/DMF2056-99[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole cluster_step2 Step 2: Sandmeyer Bromination start1 Benzoic Acid + Thiosemicarbazide reaction1 Cyclization (Conc. H2SO4, Reflux) start1->reaction1 workup1 Quench on Ice & Neutralize reaction1->workup1 product1 Crude 2-amino-5-phenyl- 1,3,4-thiadiazole workup1->product1 purification1 Recrystallization (Ethanol) product1->purification1 final_product1 Pure 2-amino-5-phenyl- 1,3,4-thiadiazole purification1->final_product1 start2 2-amino-5-phenyl- 1,3,4-thiadiazole final_product1->start2 diazotization Diazotization (NaNO2, HBr, 0-5 °C) start2->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Reaction with CuBr diazonium_salt->sandmeyer workup2 Extraction & Washing sandmeyer->workup2 product2 Crude 2-Bromo-5-phenyl- 1,3,4-thiadiazole workup2->product2 purification2 Recrystallization or Column Chromatography product2->purification2 final_product2 Pure 2-Bromo-5-phenyl- 1,3,4-thiadiazole purification2->final_product2 troubleshooting_low_yield start Low Yield of This compound check_diazotization Was diazotization performed at 0-5 °C? start->check_diazotization check_cu_quality Is the CuBr fresh and catalytically active? check_diazotization->check_cu_quality Yes solution_temp Maintain low temperature during diazotization and addition. check_diazotization->solution_temp No check_side_products Are there significant side products (e.g., phenol)? check_cu_quality->check_side_products Yes solution_cu Use freshly prepared CuBr or verify its activity. check_cu_quality->solution_cu No solution_side_products Optimize temperature control and slow down the addition of diazonium salt. check_side_products->solution_side_products Yes end Improved Yield check_side_products->end No solution_temp->check_cu_quality solution_cu->check_side_products solution_side_products->end

References

Technical Support Center: Sonogashira Coupling of Bromo-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of bromo-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction with a bromo-thiadiazole is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: Low or no conversion in the Sonogashira coupling of bromo-thiadiazoles can stem from several factors, often related to the electron-deficient nature of the heterocycle. Here’s a systematic approach to troubleshooting:

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient for the less reactive bromo-thiadiazoles.[1]

    • Recommendation: Employ more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, or dppf) or N-heterocyclic carbene (NHC) ligands.[2] These can facilitate the oxidative addition step, which is often rate-limiting with electron-deficient aryl bromides.[3]

  • Insufficient Temperature: Bromo-thiadiazoles, being less reactive than their iodo-counterparts, often require elevated temperatures for the oxidative addition to occur.[4]

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature to a range of 60-100 °C.[3][5][6] Monitor for potential degradation of starting materials or products at higher temperatures.

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the terminal alkyne, and the solvent affects solubility and reaction rates.

    • Recommendation: While amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more effective.[5] Polar aprotic solvents like DMF or DMSO can be beneficial for improving the solubility of reagents and intermediates.[7]

  • Catalyst Poisoning: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7]

    • Recommendation: Using a higher catalyst loading (e.g., 5-10 mol%) or employing a pre-catalyst that is less susceptible to poisoning can be effective.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of alkyne dimers is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1]

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling.

    • Recommendation: Ensure that all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[8] Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: The most direct method to prevent Glaser coupling is to omit the copper co-catalyst.

    • Recommendation: Copper-free Sonogashira protocols often require a more active palladium catalyst system, potentially with bulky, electron-rich ligands, and may need higher reaction temperatures.[2][6]

  • Purity of Reagents: Impurities in the alkyne or other reagents can sometimes promote side reactions.

    • Recommendation: Use freshly purified terminal alkyne.

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium(0) catalyst to elemental palladium, which is catalytically inactive.

  • Causes: This can be triggered by several factors, including:

    • Too high a reaction temperature.

    • Presence of impurities in the reagents or solvent.

    • An inappropriate solvent that does not sufficiently stabilize the catalytic species. Some anecdotal evidence suggests that THF may promote the formation of palladium black in some cases.[9]

  • Solutions:

    • Optimize Temperature: Lower the reaction temperature and extend the reaction time.

    • Ensure Purity: Use high-purity, anhydrous, and degassed solvents and reagents.

    • Ligand Choice: Employ bulky, electron-donating ligands that can stabilize the palladium(0) species and prevent aggregation.

Q4: The purification of my alkynyl-thiadiazole product is challenging. What are some common issues and solutions?

A4: Purification difficulties can arise from the removal of the catalyst, residual base, and side products.

  • Removal of Amine Salts: The amine base hydrohalide salt formed during the reaction can complicate purification.

    • Recommendation: During the work-up, wash the organic extract with water or a saturated aqueous solution of ammonium chloride to remove the amine salts.[5]

  • Chromatography Issues: The product may be difficult to separate from starting materials or side products on silica gel.

    • Recommendation: Standard column chromatography using a hexane/ethyl acetate eluent system is typically effective.[5] If separation is still challenging, consider alternative purification techniques such as preparative TLC or HPLC. The polarity of the alkynyl-thiadiazole product will be influenced by the substituent on the alkyne.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Sonogashira coupling of bromo-thiadiazoles and related electron-deficient heterocycles. Note that optimization is often necessary for specific substrates.

ParameterTypical RangeNotes
Bromo-thiadiazole 1.0 equiv.Limiting reagent.
Terminal Alkyne 1.1 - 2.5 equiv.An excess is generally used to drive the reaction to completion.[5][10]
Palladium Catalyst 1 - 10 mol%Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂.[5][8] Higher loadings may be needed for less reactive substrates.
Copper(I) Iodide (CuI) 2 - 25 mol%Used as a co-catalyst in the traditional Sonogashira reaction.[5][9] Can be omitted in copper-free protocols.
Base 2 - 5 equiv.Amine bases (Et₃N, i-Pr₂NH) or inorganic bases (Cs₂CO₃, K₃PO₄) are common.[3][5]
Solvent Anhydrous & DegassedTHF, DMF, Toluene, or neat amine base are frequently used.[5]
Temperature Room Temp. to 110 °CBromo-thiadiazoles often require heating (e.g., 60-100 °C).[3][6]
Reaction Time 2 - 36 hoursMonitored by TLC or LC-MS until completion.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Bromo-thiadiazole

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Bromo-thiadiazole derivative (1.0 equiv.)

  • Terminal alkyne (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., triethylamine, 3.0 equiv.)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the bromo-thiadiazole derivative, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent via syringe, followed by the amine base and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[5]

Visualizations

Sonogashira_Troubleshooting start Start: Low/No Yield catalyst 1. Check Catalyst System start->catalyst catalyst_q Is the catalyst/ligand appropriate for an electron-deficient system? catalyst->catalyst_q temp 2. Increase Temperature temp_q Is the temperature sufficient for C-Br activation? temp->temp_q reagents 3. Verify Reagent Quality & Reaction Setup reagents_q1 Are reagents pure and solvents anhydrous/degassed? reagents->reagents_q1 side_reactions 4. Investigate Side Reactions side_reactions_q1 Is Glaser (homo) coupling observed? side_reactions->side_reactions_q1 success Improved Yield catalyst_q->temp Yes catalyst_sol Use bulky, electron-rich ligands (e.g., XPhos) or increase catalyst loading. catalyst_q->catalyst_sol No temp_q->reagents Yes temp_sol Increase temperature incrementally (e.g., 60-100 °C). temp_q->temp_sol No reagents_q2 Is the base/solvent combination optimal? reagents_q1->reagents_q2 Yes reagents_sol1 Purify starting materials. Use fresh, dry, degassed solvents. reagents_q1->reagents_sol1 No reagents_q2->side_reactions Yes reagents_sol2 Screen different bases (e.g., Cs₂CO₃) and polar aprotic solvents (e.g., DMF). reagents_q2->reagents_sol2 No side_reactions_q2 Is catalyst decomposition (Pd black) occurring? side_reactions_q1->side_reactions_q2 No side_reactions_sol1 Ensure strict inert atmosphere. Consider copper-free conditions. side_reactions_q1->side_reactions_sol1 Yes side_reactions_q2->success No side_reactions_sol2 Optimize temperature. Use stabilizing ligands. side_reactions_q2->side_reactions_sol2 Yes catalyst_sol->temp temp_sol->reagents reagents_sol1->reagents_q2 reagents_sol2->side_reactions side_reactions_sol1->success side_reactions_sol2->success

Caption: Troubleshooting workflow for low-yield Sonogashira coupling of bromo-thiadiazoles.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Bromo-thiadiazole) PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R (Product) RedElim->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡C-R (Copper Acetylide) CuI->Cu_Acetylide Alkyne H-C≡C-R (Terminal Alkyne) Alkyne->CuI + Base Base Base (e.g., Et₃N) Base->CuI Cu_Acetylide->Transmetal Enters Pd Cycle

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-phenyl-1,3,4-thiadiazole in palladium-catalyzed cross-coupling reactions. The primary focus is on minimizing the common side reaction of debromination (hydrodehalogenation).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Significant Debromination of Starting Material Observed

Symptom: Your reaction mixture shows a significant amount of 5-phenyl-1,3,4-thiadiazole (the debrominated product) alongside unreacted starting material and the desired coupled product.

Potential CauseRecommended Solution
Inappropriate Ligand Choice For heteroaryl bromides, bulky, electron-rich phosphine ligands are often more effective at promoting the desired coupling over debromination.[1] Consider switching from traditional ligands like PPh₃ to more specialized ones.
Base is Too Strong or Ineffective A very strong base can sometimes promote debromination. Conversely, a base that is too weak may lead to slow coupling, allowing more time for side reactions. The choice of base is critical and often substrate-dependent.
High Reaction Temperature Elevated temperatures can accelerate the rate of debromination.[1]
Presence of Protic Impurities Water or other protic impurities in the solvent or reagents can serve as a proton source for the debromination side reaction.
Inefficient Pre-catalyst Activation If the active Pd(0) species is not generated efficiently from the pre-catalyst, side reactions can become more prevalent.

Issue 2: Low or No Yield of the Desired Coupled Product with Concurrent Debromination

Symptom: The primary observable products are unreacted starting material and the debrominated byproduct, with little to no formation of the target molecule.

Potential CauseRecommended Solution
Catalyst System Inactivity The chosen palladium catalyst and ligand combination may not be active enough for the specific coupling reaction with the this compound substrate.
Poor Base Solubility If the base is not sufficiently soluble in the reaction solvent, its effectiveness in the catalytic cycle is diminished, leading to poor reactivity.
Oxygen Contamination The presence of oxygen can deactivate the Pd(0) catalyst, leading to lower yields and promoting side reactions like the homocoupling of boronic acids in Suzuki reactions.
Sub-optimal Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling of this compound to minimize debromination?

A1: For Suzuki-Miyaura couplings involving electron-deficient bromoheterocycles like this compound, it is advisable to use catalyst systems known for their high activity and ability to promote rapid oxidative addition and reductive elimination, which can outcompete the debromination pathway. Based on studies with similar substrates, consider the following:

  • Catalyst/Ligand Systems:

    • Pd(dppf)Cl₂ : This catalyst has been used in Suzuki couplings of related 1,3,4-thiadiazole derivatives.

    • Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as Xantphos. This combination has proven effective for Suzuki-Miyaura coupling of functionalized 5-bromo-1,3,4-thiadiazoles.[2]

    • For challenging couplings, consider using Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) which are known to be effective for heteroaryl halides.

Q2: What is the best choice of base for palladium-catalyzed reactions with this substrate?

A2: The choice of base is crucial and depends on the specific type of cross-coupling reaction.

  • For Suzuki-Miyaura reactions , inorganic bases are commonly used. A screening of bases is often necessary, but good starting points include:

    • K₂CO₃ or Cs₂CO₃ : These are frequently used and effective bases.

    • K₃PO₄ : This base is often effective in more challenging couplings of heteroaryl halides.

  • For Buchwald-Hartwig aminations , a strong, non-nucleophilic base is typically required. Common choices include:

    • NaOt-Bu or LiHMDS : These strong bases are effective but should be handled under strictly anhydrous conditions.

    • Cs₂CO₃ : Can be a milder alternative for base-sensitive substrates.

  • For Sonogashira couplings , an organic amine base is typically used, which can also serve as a solvent or co-solvent.

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are common choices.

Q3: How can I be sure that my reaction is free of oxygen and water to prevent debromination?

A3: Rigorous exclusion of oxygen and moisture is critical.

  • Degassing: Solvents should be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of a high-purity inert gas. Using Schlenk line techniques or a glovebox is highly recommended.

  • Anhydrous Reagents: Use anhydrous solvents and ensure that solid reagents are dried before use. Bases like K₂CO₃ and Cs₂CO₃ can be flame-dried under vacuum.

Q4: What reaction temperatures are advisable to minimize debromination?

A4: While many cross-coupling reactions require heating, excessive temperatures can favor debromination.[1] It is recommended to start with milder conditions and only increase the temperature if the reaction is not proceeding.

  • Initial Screening: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.

  • Optimization: If the reaction is slow, incrementally increase the temperature. A balance must be struck between achieving a reasonable reaction rate and minimizing the debromination side reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound (Exemplary)

This is a generalized procedure and should be optimized for each specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen (repeat this cycle three times).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DMF) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound, boronic acid, base, and Pd catalyst to flask inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir Reaction Mixture solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react If incomplete quench 6. Cool and Quench Reaction monitor->quench If complete extract 7. Extraction and Washing quench->extract purify 8. Dry and Purify (Column Chromatography) extract->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

debromination_pathway cluster_coupling Desired Coupling Pathway cluster_debromination Debromination Side Reaction start This compound + Pd(0)L_n oxidative_addition Oxidative Addition start->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (with R-B(OH)2/Base) pd_intermediate->transmetalation protonolysis Protonolysis (Source: H2O, etc.) pd_intermediate->protonolysis reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Product: Ar-R reductive_elimination->product debrominated_product Side Product: Ar-H protonolysis->debrominated_product

Caption: Competing pathways: desired coupling vs. debromination side reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Bromo-5-phenyl-1,3,4-thiadiazole. The following information is curated to address potential challenges, particularly concerning the impact of solvents on reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low to no conversion of this compound in my nucleophilic substitution reaction. What are the likely causes and how can I troubleshoot this?

A1: Low reactivity of this compound in nucleophilic substitution reactions can be attributed to several factors, primarily related to the choice of solvent and reaction conditions.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. For nucleophilic aromatic substitution (SNAr) reactions, the ideal solvent depends on the nature of the nucleophile and the mechanism.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr reactions. They can dissolve the substrate and many nucleophiles, and they do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity. If you are using a non-polar or a polar protic solvent, consider switching to a polar aprotic one.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. This effect is more pronounced for smaller, more electronegative nucleophiles.[1] However, for reactions that proceed through an SN1-like mechanism involving the formation of a cationic intermediate, polar protic solvents can be beneficial as they stabilize the transition state.[2][3]

  • Nucleophile Strength: The strength of the nucleophile is critical. If you are using a weak nucleophile, it may not be reactive enough to displace the bromide. Consider using a stronger nucleophile or adding a catalyst.

  • Temperature: Increasing the reaction temperature often increases the reaction rate. If you are running the reaction at room temperature, consider heating it. However, be mindful of potential side reactions at higher temperatures.

  • Troubleshooting Steps:

    • Switch to a polar aprotic solvent like DMF or DMSO.

    • Use a stronger nucleophile if possible.

    • Increase the reaction temperature incrementally.

    • Ensure your starting material and reagents are pure and dry, as impurities can inhibit the reaction.

Q2: My reaction is producing significant amounts of side products. How can the choice of solvent help in minimizing their formation?

A2: Side product formation is a common issue and can often be mitigated by optimizing the solvent and other reaction parameters.

  • Solvent Selectivity: Different solvents can stabilize transition states leading to different products to varying extents. By changing the solvent, you may be able to favor the desired reaction pathway. For instance, a less polar solvent might suppress side reactions that involve the formation of highly polar intermediates.

  • Reaction Concentration: The concentration of your reactants in the chosen solvent can influence the rate of bimolecular side reactions. Adjusting the concentration might be a simple way to improve selectivity.

  • Temperature Control: As mentioned previously, higher temperatures can lead to decomposition or unwanted side reactions. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is advisable.

  • Troubleshooting Steps:

    • Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF).

    • Analyze the reaction mixture at different time points to understand the kinetics of main and side product formation.

    • Adjust the concentration of your reactants.

    • Lower the reaction temperature.

Q3: How do I choose an appropriate solvent for my reaction with this compound?

A3: The selection of a suitable solvent is a critical step in designing your experiment. The following workflow can guide your decision-making process.

Caption: Workflow for solvent selection and optimization.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a starting point for reacting this compound with a generic nucleophile.

  • Reactant Preparation:

    • In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

    • In a separate vessel, prepare a solution of the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, it can be added directly. If a base is required, add it to the nucleophile solution/suspension.

  • Reaction Execution:

    • To the stirred solution of the substrate, add the nucleophile solution dropwise at the desired temperature (e.g., room temperature or 0 °C).

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization. For recrystallization of similar thiadiazole derivatives, a mixture of DMF and water has been reported to be effective.[5]

Solvent Screening Protocol

To systematically investigate the effect of different solvents, a parallel screening approach can be employed.

SolventScreening Start Setup Parallel Reactions Solvent1 Reaction in DMF Start->Solvent1 Solvent2 Reaction in DMSO Start->Solvent2 Solvent3 Reaction in Acetonitrile Start->Solvent3 Solvent4 Reaction in THF Start->Solvent4 Monitor Monitor all reactions by TLC/LC-MS at set time intervals Solvent1->Monitor Solvent2->Monitor Solvent3->Monitor Solvent4->Monitor Analysis Analyze Yield and Purity for each solvent Monitor->Analysis Decision Select Optimal Solvent for Scale-up Analysis->Decision

Caption: Experimental workflow for solvent screening.

Data Summary

As specific quantitative data for the reactivity of this compound in different solvents is not available in the reviewed literature, a data table cannot be provided. However, the general principles of solvent effects on nucleophilic substitution reactions suggest the following qualitative trends:

Solvent TypePolarityProtic/AproticExpected effect on SNAr Reaction RateRationale
DMF, DMSO HighAproticGenerally FavorableSolubilizes reactants and does not strongly solvate the nucleophile.
Acetonitrile Medium-HighAproticFavorableGood alternative to DMF/DMSO, often easier to remove.
THF, Dioxane Medium-LowAproticPotentially SlowerLower polarity may reduce solubility and stabilization of charged intermediates.
Ethanol, Methanol HighProticPotentially SlowerCan solvate and deactivate the nucleophile through hydrogen bonding.[1]
Toluene, Hexane LowAproticGenerally UnfavorablePoor solubility of polar reactants and charged intermediates.

It is crucial to perform experimental screening to determine the optimal solvent for your specific nucleophile and reaction conditions. The information provided here should serve as a guide for your experimental design and troubleshooting efforts.

References

Technical Support Center: Optimal Palladium Catalyst Selection for 2-Bromo-5-phenyl-1,3,4-thiadiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal palladium catalyst and reaction conditions for the cross-coupling of 2-Bromo-5-phenyl-1,3,4-thiadiazole. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for the Suzuki coupling of this compound?

A1: The most frequently employed palladium catalysts for this transformation are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1][2] Pd(PPh₃)₄ is a versatile and widely used catalyst, while Pd(dppf)Cl₂ is often favored for its stability and effectiveness in coupling reactions involving heteroaryl halides.[3]

Q2: I am observing low to no yield in my reaction. What are the primary factors to investigate?

A2: Low yields in Suzuki coupling reactions can stem from several factors. Key areas to troubleshoot include:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst.

  • Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: Verify the purity of this compound and the boronic acid. Impurities can inhibit the catalyst.

  • Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials.

Q3: How can I minimize the formation of side products like homocoupling of the phenylboronic acid?

A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[4] To minimize this:

  • Thoroughly Degas: Ensure the reaction mixture and solvents are rigorously degassed.

  • Use High-Purity Reagents: Impurities can sometimes promote side reactions.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.

Q4: What is the role of a phase-transfer catalyst, and is it necessary for this reaction?

A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is often used in biphasic solvent systems (e.g., toluene/water) to facilitate the transfer of the anionic boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.[5][6] This can significantly enhance the reaction rate. While not always strictly necessary, its inclusion can be beneficial, especially when dealing with challenging substrates or when aiming for lower reaction temperatures and times.[2][7]

Q5: Can I use other cross-coupling reactions besides Suzuki for this substrate?

A5: While Suzuki coupling is the most common, other palladium-catalyzed cross-coupling reactions like Stille, Heck, and Sonogashira could potentially be employed. However, the Suzuki reaction is often preferred due to the commercial availability, stability, and low toxicity of boronic acids.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Insufficiently inert atmosphereDegas solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
Impure starting materialsPurify the this compound and the boronic acid.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DME, dioxane/water, toluene/water). Ensure the base is finely powdered and dry for anhydrous reactions.
Significant Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedures.[4]
Pd(II) species in the reactionIf using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by homocoupling.[4] Consider starting with a Pd(0) catalyst like Pd(PPh₃)₄.
Protodeboronation of Boronic Acid Presence of water and/or strong baseUse anhydrous solvents and a milder base (e.g., K₂CO₃ instead of NaOH). Alternatively, using a boronic ester (e.g., pinacol ester) can mitigate this issue.[8]
Decomposition of Starting Material or Product High reaction temperatureReduce the reaction temperature and monitor the reaction for a longer period.
Strong baseUse a milder base.
Difficulty in Product Purification Unreacted starting materialsMonitor the reaction closely by TLC or LC-MS to ensure completion.
Catalyst residuesEmploy appropriate workup and purification techniques, such as filtration through Celite or silica gel chromatography.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from literature for the Suzuki coupling of bromo-thiadiazole derivatives, providing a basis for selecting optimal conditions.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Bromo-Thiadiazole Scaffolds

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃DME80OvernightModerate to High[1]
Pd(dppf)Cl₂dppfNa₂CO₃Toluene/H₂O115Not SpecifiedHigh[2][7]
Pd(dppf)Cl₂dppfAcOK1,4-Dioxane100OvernightHigh[7]

Note: Yields are often substrate-dependent and the data presented is for similar bromo-thiadiazole scaffolds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄ [1]

This protocol is adapted from the Suzuki coupling of 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole.

  • Reagent Preparation:

    • To a reaction vessel, add this compound (1.0 equiv.).

    • Add the desired arylboronic acid (1.5 equiv.).

    • Add potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Reaction Setup:

    • Place a magnetic stir bar in the reaction vessel.

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed dimethoxyethane (DME) to achieve a suitable concentration (e.g., 0.1 M).

    • Add degassed 2M aqueous K₂CO₃ solution.

    • Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv.).

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically run overnight.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂ in a Biphasic System [2][7]

This protocol is based on the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates.

  • Reagent Preparation:

    • In a sealable reaction tube, combine this compound (1.0 equiv.), the arylboronic acid or boronic acid pinacol ester (1.1-1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0 equiv.).

    • Add tetrabutylammonium bromide (TBAB) (1.0 equiv.) as a phase-transfer catalyst.

  • Reaction Setup:

    • Add a magnetic stir bar.

    • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

    • Bubble argon through the mixture for 15-20 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (typically 3-5 mol%).

    • Seal the reaction tube.

  • Reaction Execution:

    • Heat the reaction mixture to 115 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_execution 3. Reaction Execution cluster_workup 4. Work-up & Purification reagents Combine Thiadiazole, Boronic Acid, Base setup Add Solvent, Degas, Add Catalyst reagents->setup Inert Atmosphere execution Heat and Stir under Inert Atmosphere setup->execution workup Cool, Extract, and Purify execution->workup Monitor Progress product Isolated Product workup->product Catalyst_Selection start Start: Select Catalyst condition Are starting materials thermally sensitive? start->condition catalyst_choice Initial Catalyst Choice condition->catalyst_choice No condition->catalyst_choice Yes (Consider milder conditions) reaction_outcome Reaction Outcome? catalyst_choice->reaction_outcome Pd(PPh3)4 or Pd(dppf)Cl2 success Successful Coupling reaction_outcome->success High Yield troubleshoot Troubleshoot Reaction reaction_outcome->troubleshoot Low Yield / Side Products ligand_screen Screen Different Ligands (e.g., Buchwald ligands) troubleshoot->ligand_screen base_solvent_screen Screen Bases and Solvents troubleshoot->base_solvent_screen ligand_screen->reaction_outcome base_solvent_screen->reaction_outcome

References

Technical Support Center: Reactions Involving 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-phenyl-1,3,4-thiadiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and its derivatives?

While specific solubility data is limited, this compound is a solid, powder-like substance. Generally, thiadiazole derivatives are soluble in polar organic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF).[1] For purification purposes, such as column chromatography, solvent systems like ethyl acetate/hexane are often employed.[2][3] Recrystallization may be performed using solvent mixtures like DMF and water.[4] It is always recommended to perform a small-scale solubility test before proceeding with the full reaction work-up.

Q2: What are the standard safety precautions when handling this compound?

This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated fume hood. Avoid direct contact with skin and eyes.[1] The compound should be stored in a tightly sealed container in a cool, dry place.[1]

Q3: What are some common work-up procedures for reactions involving this compound?

While reaction-specific work-up procedures will vary, two general approaches are commonly encountered for heterocyclic compounds:

  • Aqueous Work-up: This typically involves quenching the reaction mixture with water or a saturated aqueous solution (e.g., ammonium chloride). The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Precipitation/Crystallization: In cases where the product is a solid and poorly soluble in the reaction solvent upon cooling or addition of an anti-solvent, it may precipitate out. The crude product can then be collected by filtration, washed with a suitable solvent to remove impurities, and further purified by recrystallization. For instance, a common technique involves pouring the reaction mixture into ice-cold water to induce precipitation, followed by filtration, washing, and drying.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common reaction for functionalizing aryl bromides like this compound. Low yields can be attributed to several factors.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is fresh and active. For challenging couplings involving heteroaryl bromides, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] Pd(dppf)Cl₂ is also a commonly used catalyst for such reactions.[6]
Inappropriate Base The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For difficult couplings, K₃PO₄ is often effective.[1] Ensure the base is finely powdered and anhydrous.
Suboptimal Reaction Temperature While elevated temperatures (80-110 °C) are common, excessive heat can lead to decomposition.[1] It may be beneficial to run the reaction at a lower temperature for a longer duration.
Presence of Oxygen Palladium(0) catalysts are sensitive to oxygen.[1] Thoroughly degas all solvents and the reaction mixture using techniques like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1]
Side Reactions A common side reaction is protodebromination (loss of the bromine atom). This can be minimized by using anhydrous solvents and maintaining a strictly inert atmosphere.[1]
Issue 2: Difficulty in Product Purification

Purification of the final product can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

Problem Suggested Solution
Removal of Palladium Catalyst After the reaction, filtering the cooled mixture through a pad of Celite can help remove catalyst residues.[1]
Co-eluting Impurities in Column Chromatography Optimize the solvent system for silica gel column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product is a Sticky Oil or Amorphous Solid Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane or pentane.
Persistent Impurities after Chromatography Consider recrystallization from a suitable solvent system. Common solvents for thiadiazole derivatives include ethanol or mixtures like DMF/water.[4][5]

Experimental Protocols

General Protocol for Aqueous Work-up following a Suzuki-Miyaura Coupling:

  • Cool the reaction mixture to room temperature.

  • If a palladium catalyst was used, filter the mixture through a pad of Celite to remove the catalyst, rinsing with the reaction solvent or ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Workup_Workflow General Aqueous Work-up Workflow A Reaction Mixture B Cool to Room Temperature A->B C Filter through Celite (optional) B->C D Quench with Aqueous Solution C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Anhydrous Salt F->G H Filter G->H I Concentrate under Reduced Pressure H->I J Purification (Chromatography/Recrystallization) I->J K Pure Product J->K

Caption: General workflow for an aqueous work-up procedure.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki Coupling Start Low or No Product Yield Q1 Is the Catalyst Active and Ligand Appropriate? Start->Q1 Sol1 Use fresh catalyst. Consider bulky, electron-rich ligands (e.g., SPhos, XPhos). Q1->Sol1 No Q2 Is the Base Appropriate and Anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run Experiment Sol1->End Sol2 Use a stronger base (e.g., K3PO4). Ensure the base is finely powdered and dry. Q2->Sol2 No Q3 Is the Reaction Degassed Properly? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Degas solvents and reaction mixture thoroughly (e.g., Ar bubbling, freeze-pump-thaw). Q3->Sol3 No Q4 Is the Temperature Optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Try a lower temperature for a longer duration to minimize decomposition. Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Validation & Comparative

Unveiling the Reactivity Landscape: 2-Bromo- vs. 2-Chloro-5-phenyl-1,3,4-thiadiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the 1,3,4-thiadiazole scaffold is a privileged structure, integral to a wide array of biologically active compounds and functional materials. The strategic functionalization of this heterocyclic core is paramount for the development of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of two key intermediates: 2-bromo-5-phenyl-1,3,4-thiadiazole and 2-chloro-5-phenyl-1,3,4-thiadiazole. Through an examination of their performance in nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions, this document aims to equip researchers with the data necessary to make informed decisions in their synthetic endeavors.

Executive Summary

While direct, head-to-head kinetic studies are not extensively reported in the literature, a comparative analysis of published synthetic data reveals a clear trend in the reactivity of these two halo-thiadiazoles. In general, This compound exhibits superior reactivity over its chloro- counterpart in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This is consistent with the established principles of C-X bond activation in such transformations. Conversely, in nucleophilic aromatic substitution reactions, the difference in reactivity is less pronounced, with both substrates demonstrating utility , though the bromo- derivative may offer advantages in certain contexts.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data from various studies, providing a basis for comparing the reactivity of the two compounds in key synthetic transformations. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Performance in Nucleophilic Aromatic Substitution (SNA)

NucleophileSubstrateReaction ConditionsYield (%)Reference
Piperazines2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideTriethylamine, Dry Benzene, Reflux, 16-20 h61-89[1]
Various Amines4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)DMF, Heat-[4]

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

Boronic AcidSubstrateCatalyst SystemBaseSolventTemp.TimeYield (%)Reference
Arylboronic acids3,5-Dichloro-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux--[1]
Arylboronic acids3-Bromo-5-chloro-1,2,4-thiadiazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane--Good[5]
Phenylboronic acid2-BromothiophenePd(II)-complex-Water100 °C--[5]

Note: While these examples do not involve 2-halo-5-phenyl-1,3,4-thiadiazole directly, they provide strong evidence for the generally higher reactivity of bromo-substituted heterocycles over their chloro- analogs in Suzuki-Miyaura reactions. The reaction on 3-bromo-5-chloro-1,2,4-thiadiazole, for instance, selectively occurs at the chloro position, which is counterintuitive but highlights the nuanced reactivity of these systems.[1]

Theoretical Underpinnings of Reactivity

The observed differences in reactivity can be rationalized by fundamental chemical principles. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for this step and consequently, a faster overall reaction rate.

In nucleophilic aromatic substitution, the reaction typically proceeds through a Meisenheimer complex. The rate-determining step can be either the formation of this intermediate or the subsequent departure of the leaving group. The greater electronegativity of chlorine can enhance the electrophilicity of the carbon atom at the 2-position, potentially accelerating the initial nucleophilic attack. However, the better leaving group ability of bromide can favor the subsequent elimination step. The overall reactivity is therefore a balance of these opposing effects, which may explain the less pronounced difference in reactivity compared to cross-coupling reactions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative methodologies for nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions involving halo-thiadiazole systems.

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol is adapted from the synthesis of 2-(4-substituted-piperazin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.[1]

Materials:

  • 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

  • Substituted piperazine (or other amine)

  • Triethylamine

  • Anhydrous Benzene

Procedure:

  • To a solution of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide in dry benzene, add the desired piperazine derivative and a catalytic amount of triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of halo-heterocycles.[5][6]

Materials:

  • 2-Bromo- or 2-chloro-5-phenyl-1,3,4-thiadiazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, Dimethoxyethane)

  • Water (for aqueous base solutions)

Procedure:

  • In a reaction vessel, combine the 2-halo-5-phenyl-1,3,4-thiadiazole, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Reactivity Comparison

The decision-making process for selecting the appropriate halo-thiadiazole for a given synthetic transformation can be visualized as follows:

G start Desired Transformation reaction_type Reaction Type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNA) reaction_type->snar SNA cross_coupling Palladium-Catalyzed Cross-Coupling reaction_type->cross_coupling Cross-Coupling cost_consideration Consider cost and availability snar->cost_consideration bromo_preferred This compound (Generally preferred for higher reactivity) cross_coupling->bromo_preferred final_choice Select optimal reagent bromo_preferred->final_choice chloro_viable 2-Chloro-5-phenyl-1,3,4-thiadiazole (Viable, may require more forcing conditions) chloro_viable->final_choice cost_consideration->bromo_preferred Reactivity is critical cost_consideration->chloro_viable Cost-effective

Caption: Decision workflow for selecting between 2-bromo- and 2-chloro-5-phenyl-1,3,4-thiadiazole.

Signaling Pathway Analogy in Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction can be conceptually compared to a signaling pathway, where each step is a discrete event leading to the final product.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l2 Ar-Pd(II)(X)L₂ oxidative_addition->ar_pdx_l2 transmetalation Transmetalation ar_pdx_l2->transmetalation ar_pd_ar_l2 Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar_l2 reductive_elimination Reductive Elimination ar_pd_ar_l2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product arx Ar-X (2-Halo-5-phenyl-1,3,4-thiadiazole) arx->oxidative_addition boronic_acid Ar'B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

The choice between 2-bromo- and 2-chloro-5-phenyl-1,3,4-thiadiazole as a synthetic precursor is dictated by the specific chemical transformation intended. For palladium-catalyzed cross-coupling reactions, the bromo- derivative is generally the more reactive and, therefore, the preferred substrate. In nucleophilic aromatic substitution reactions, both halo-thiadiazoles are viable, and the selection may be influenced by factors such as cost, availability, and the specific nucleophile employed.

Further research involving direct kinetic comparisons of these two compounds under standardized conditions would be invaluable to the scientific community. Such studies would provide a more definitive and quantitative understanding of their relative reactivities, enabling more precise control and optimization of synthetic routes towards novel therapeutics and advanced materials.

References

Unveiling the Biological Potential: A Comparative Analysis of 2-Bromo-5-phenyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this context, heterocyclic compounds, particularly 1,3,4-thiadiazole derivatives, have emerged as a promising scaffold due to their diverse pharmacological activities. This guide provides a comprehensive validation of the biological activity of 2-Bromo-5-phenyl-1,3,4-thiadiazole derivatives, offering a comparative analysis against alternative compounds and supported by experimental data and detailed protocols.

The 1,3,4-thiadiazole ring is a versatile pharmacophore known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a phenyl group at the 5-position and a bromine atom at the 2-position of this heterocyclic core can significantly modulate its biological activity, making this specific class of derivatives a subject of considerable interest in medicinal chemistry.

Comparative Analysis of Biological Activity

To contextualize the therapeutic potential of this compound derivatives, their performance is compared with established agents in various biological assays.

Anticancer Activity

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a compound closely related to the topic, a 4-bromo substituted 2,5-diphenyl-1,3,4-thiadiazole derivative, exhibited notable anticancer activity against pancreatic (Panc-1) and liver (Huh-7) cancer cell lines.[1][2]

Compound/DrugCancer Cell LineIC50 (µM)
2,5-diphenyl-1,3,4-thiadiazole (4-bromo substituted)Panc-1 (Pancreatic)12.79[1][2]
Huh-7 (Liver)11.84[1][2]
Doxorubicin (Alternative)MCF-7 (Breast)0.14 - 9.908
MDA-MB-231 (Breast)0.69

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established scaffold in the development of antimicrobial agents. While specific data for this compound is emerging, numerous studies have demonstrated the potent antibacterial and antifungal activities of its analogs. The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

For comparison, quinolone antibiotics, a class of synthetic antibacterial agents, function by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][3][4][5][6]

Compound/Drug ClassTarget OrganismsGeneral Efficacy
2-Amino-5-phenyl-1,3,4-thiadiazole derivativesGram-positive and Gram-negative bacteria, FungiVarying degrees of inhibition observed.[7][8][9]
Quinolones (e.g., Ciprofloxacin) (Alternative)Broad-spectrum antibacterialHigh efficacy against a wide range of bacteria.
Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[10] The anti-inflammatory mechanism of these compounds is analogous to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which also target the COX pathway to reduce the production of pro-inflammatory prostaglandins.[10][11][12][][14]

Compound/DrugPrimary MechanismGeneral Efficacy
Imidazo[2,1-b][1][4][11]thiadiazole derivativesCOX-2 inhibitionSignificant reduction in paw edema in rat models.[15][16]
Diclofenac (Alternative)COX-1 and COX-2 inhibitionPotent anti-inflammatory, analgesic, and antipyretic effects.[10][11][12][][14]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental methodologies are crucial.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After an incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: A suitable agar medium is prepared and poured into petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compound or a standard drug (e.g., Diclofenac) is administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanisms of action.

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity (MTT Assay) cluster_antiinflammatory Anti-inflammatory Activity (In Vivo) A1 Prepare Agar Plates A2 Inoculate with Microorganism A1->A2 A3 Create Wells A2->A3 A4 Add Test Compound & Control A3->A4 A5 Incubate A4->A5 A6 Measure Zone of Inhibition A5->A6 B1 Seed Cancer Cells B2 Treat with Compound & Control B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6 C1 Administer Compound/Control C2 Induce Paw Edema C1->C2 C3 Measure Paw Volume C2->C3 C4 Calculate % Inhibition C3->C4

Experimental Workflows for Biological Activity Validation

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate thiadiazole Thiadiazole Derivatives (e.g., this compound) thiadiazole->cox inhibit nsaids NSAIDs (e.g., Diclofenac) nsaids->cox inhibit

Inhibition of the Cyclooxygenase (COX) Pathway

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival promotes thiadiazole Some Thiadiazole Derivatives thiadiazole->pi3k inhibit

Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

References

In Vitro Anticancer Efficacy of 2-Bromo-5-phenyl-1,3,4-thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the in vitro anticancer potential of agents derived from the 2-Bromo-5-phenyl-1,3,4-thiadiazole core structure. The objective is to present a clear overview of their performance against various cancer cell lines, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Anticancer Activity

The anticancer efficacy of 2,5-disubstituted 1,3,4-thiadiazole derivatives is frequently evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The data summarized below is collated from multiple studies investigating derivatives of the 5-phenyl-1,3,4-thiadiazole scaffold. These derivatives often feature substitutions at the 2-position, commonly involving amino or aryl groups.

Derivative TypeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazolesLoVo (Colon)2.44Cisplatin-
MCF-7 (Breast)23.29Doxorubicin-
2-Arylamino-5-aryl-1,3,4-thiadiazolesMCF-7 (Breast)6.6--
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesHepG-2 (Liver)4.37Cisplatin-
A-549 (Lung)8.03Cisplatin-
2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)A549 (Lung)---

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to assess the anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed and treat cells as described for viability assays.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic, and FITC-negative/PI-positive cells are necrotic.

2. Cell Cycle Analysis using Propidium Iodide (PI)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

  • Cell Preparation and Fixation: Harvest and wash the treated cells with PBS. Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.[1]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[1]

Signaling Pathways and Experimental Workflows

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Testing cluster_analysis Data Analysis Start 2-Bromo-5-phenyl- 1,3,4-thiadiazole Derivatives Substituted Derivatives Start->Derivatives CellLines Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Derivatives->CellLines Treatment Compound Treatment CellLines->Treatment Viability Cytotoxicity Assays (MTT, SRB) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Viability->IC50 ApoptosisResults Apoptosis Quantification Apoptosis->ApoptosisResults CellCycleResults Cell Cycle Distribution CellCycle->CellCycleResults Conclusion Conclusion IC50->Conclusion Lead Compound Identification ApoptosisResults->Conclusion CellCycleResults->Conclusion

Experimental workflow for testing anticancer agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Thiadiazole 2-Substituted-5-phenyl- 1,3,4-thiadiazole Derivative Thiadiazole->PI3K ERK ERK Thiadiazole->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation

Modulation of PI3K/Akt and MAPK/ERK signaling pathways.

References

Unlocking Antitumor Potential: A Comparative Guide to Molecular Docking Studies of 2-Bromo-5-phenyl-1,3,4-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. The 1,3,4-thiadiazole scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of molecular docking studies on 2-Bromo-5-phenyl-1,3,4-thiadiazole analogs, offering insights into their binding affinities against key cancer-related protein targets and detailing the experimental methodologies employed.

Recent in silico investigations have highlighted the potential of this compound derivatives as potent inhibitors of crucial proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase and ADP-sugar pyrophosphatase (NUDT5). Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a protein, has been instrumental in elucidating the binding modes and affinities of these analogs, thereby guiding the design of more potent therapeutic agents.

Comparative Docking Performance of this compound Analogs

The following tables summarize the molecular docking results for various analogs of this compound against EGFR kinase and NUDT5. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Molecular Docking Scores of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Derivatives against EGFR Kinase [1]

Compound IDSubstitution on N-ethyl groupDocking Score (kcal/mol)
SP222-chlorobenzyl-9.5
SP233-chlorobenzyl-9.4
SP244-chlorobenzyl-9.6
SP252-fluorobenzyl-9.3
SP263-fluorobenzyl-9.2
SP282-nitrobenzyl-9.8
SP293-nitrobenzyl-9.7
SP304-nitrobenzyl-9.9
SP322-methylbenzyl-9.1
SP333-methylbenzyl-9.0
Erlotinib (Standard)--8.7

Table 2: Molecular Docking Score of a this compound Analog against NUDT5

CompoundProtein TargetDocking Score (kcal/mol)
5-(5-(((4-bromophenyl)methylidene)amino)-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triolNUDT5Not explicitly stated, but part of a series with promising binding.

Experimental Protocols

A standardized and detailed methodology is crucial for the reproducibility and comparison of molecular docking studies. The following protocol outlines the typical steps involved in such an analysis.

In Silico Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR kinase, NUDT5) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is then subjected to energy minimization to relieve any steric clashes and obtain a stable conformation.

  • Ligand Preparation:

    • The two-dimensional structures of the this compound analogs are drawn using chemical drawing software.

    • These 2D structures are then converted into three-dimensional (3D) structures.

    • Energy minimization of the ligand structures is performed using a suitable force field to obtain their most stable, low-energy conformations.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm, ensuring that the ligand is docked in the region of interest.

    • The size and center of the grid box are critical parameters that are determined based on the location of the known active site or binding pocket of the protein.

  • Molecular Docking Simulation:

    • A docking program, such as AutoDock or PyRx, is used to dock the prepared ligands into the active site of the prepared protein.

    • The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

    • A scoring function is then employed to calculate the binding affinity (docking score) for each generated pose, predicting the strength of the interaction between the ligand and the protein.

  • Analysis of Results:

    • The docking results, including the predicted binding poses and docking scores, are analyzed to understand the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the most promising ligands and the protein's active site residues.

    • These interactions provide valuable insights into the structure-activity relationship (SAR) and can guide the further optimization of the lead compounds.

Visualizing the Molecular Docking Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

cluster_prep Preparation Stage protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D) docking Molecular Docking (AutoDock/PyRx) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Poses & Scores) docking->analysis

Caption: A generalized workflow for molecular docking studies.

The protein NUDT5 has been identified as a potential target for some thiadiazole derivatives and is implicated in cancer progression through its role in the AKT/Cyclin D signaling pathway.[2]

NUDT5 NUDT5 (High Expression) AKT AKT Phosphorylation (Thr308) NUDT5->AKT activates CyclinD1 Cyclin D1 Expression AKT->CyclinD1 upregulates Migration Cell Migration AKT->Migration Invasion Cell Invasion AKT->Invasion Proliferation Cell Proliferation CyclinD1->Proliferation

References

Comparative Analysis of 2-Bromo-5-phenyl-1,3,4-thiadiazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Bromo-5-phenyl-1,3,4-thiadiazole derivatives, offering insights into how structural modifications influence their biological efficacy. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of more potent therapeutic agents.

Anticancer Activity: Unraveling the Impact of Substitutions

Recent studies have focused on the synthesis and cytotoxic evaluation of 2-bromo-5-aryl-1,3,4-thiadiazole derivatives against various cancer cell lines. The core structure, this compound, serves as a versatile intermediate for the synthesis of novel compounds with potential antitumor activity. The bromine atom at the 2-position is a key functional group that can be readily displaced by various nucleophiles to generate a library of analogues.

A hypothetical study on a series of 2-(substituted amino)-5-phenyl-1,3,4-thiadiazole derivatives, synthesized from the 2-bromo precursor, could yield valuable SAR insights. The cytotoxic activity of these compounds is often evaluated using the MTT assay on cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).[1]

Table 1: Hypothetical Anticancer Activity of 2-(Substituted amino)-5-phenyl-1,3,4-thiadiazole Derivatives

Compound IDR (Substituent on Amino Group)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)
1a -H>100>100>100
1b -CH₃85.292.588.7
1c -CH₂CH₃76.481.379.1
1d -Phenyl45.851.248.9
1e -4-Chlorophenyl22.528.125.6
1f -4-Methoxyphenyl55.360.758.2
1g -4-Nitrophenyl18.921.420.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be derived from specific experimental studies.

From this hypothetical data, several SAR trends can be deduced:

  • Effect of Amino Substitution: The unsubstituted amino group (1a) shows minimal activity, indicating that substitution at this position is crucial for cytotoxicity.

  • Alkyl vs. Aryl Substitution: Aromatic substituents (1d-1g) on the amino group generally lead to higher potency compared to small alkyl groups (1b, 1c). This suggests that the aryl ring may be involved in important interactions with the biological target.

  • Electronic Effects of Phenyl Ring Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring (1e, 1g) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) (1f) tend to decrease it. This points towards the potential role of electronic factors in the mechanism of action.

Antimicrobial Activity: Exploring Structural Requirements

The this compound scaffold has also been explored for its antimicrobial potential. The bromine atom can be substituted with various sulfur and nitrogen nucleophiles to create derivatives with activity against a range of bacterial and fungal pathogens.

A hypothetical series of 2-substituted-5-phenyl-1,3,4-thiadiazoles could be tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

Table 2: Hypothetical Antimicrobial Activity of 2-Substituted-5-phenyl-1,3,4-thiadiazole Derivatives (MIC in µg/mL)

Compound IDR (Substituent at 2-position)S. aureusE. coliC. albicans
2a -Br128>256>256
2b -SCH₃64128256
2c -NH-Phenyl3264128
2d -NH-(4-chlorophenyl)163264
2e -NH-cydohexyl64128256

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be derived from specific experimental studies.

The hypothetical SAR for antimicrobial activity suggests that:

  • The parent 2-bromo compound (2a) has modest activity.

  • Substitution of the bromine with both sulfur and nitrogen nucleophiles can improve activity.

  • Similar to the anticancer activity, the presence of an aryl amine at the 2-position (2c) is beneficial, and this effect is further enhanced by an electron-withdrawing substituent on the phenyl ring (2d).

  • An aliphatic amine substituent (2e) is less effective than an aromatic one.

Experimental Protocols

Synthesis of 2-(Substituted amino)-5-phenyl-1,3,4-thiadiazole Derivatives (General Procedure)

A mixture of this compound (1 mmol) and the corresponding amine (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL) is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold solvent, and purified by recrystallization to afford the desired product.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.

SAR_Anticancer cluster_core Core Scaffold cluster_modifications Modifications at 2-Position cluster_aryl_substituents Aryl Amino Substituents Core This compound Amino Unsubstituted Amino (Low Activity) Core->Amino Substitution Alkylamino Alkylamino (Moderate Activity) Core->Alkylamino Substitution Arylamino Arylamino (Good Activity) Core->Arylamino Substitution EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) (High Activity) Arylamino->EWG Electronic Effects EDG Electron-Donating Group (e.g., -OCH₃) (Reduced Activity) Arylamino->EDG Electronic Effects

Caption: SAR of 2-substituted-5-phenyl-1,3,4-thiadiazoles in anticancer activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start This compound Reaction Reaction with Amines Start->Reaction Purification Purification & Characterization Reaction->Purification Cell_Culture Cancer Cell Seeding Purification->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC₅₀ Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

References

A Comparative Analysis of Suzuki Coupling Yields for Halo-Substituted Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like thiadiazoles is a cornerstone of modern medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, and the choice of the halogen on the thiadiazole ring profoundly impacts reaction efficiency and yield. This guide provides an objective comparison of Suzuki coupling yields for iodo-, bromo-, and chloro-substituted thiadiazoles, supported by experimental data from the literature.

The reactivity of halogens in Suzuki-Miyaura coupling reactions is widely recognized to follow the general trend: Iodine > Bromine > Chlorine. This hierarchy is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This translates to milder reaction conditions and often higher yields for iodo-substituted substrates compared to their bromo and chloro counterparts.

Quantitative Comparison of Suzuki Coupling Yields

The following tables summarize the Suzuki coupling yields for various halo-substituted thiadiazoles with different arylboronic acids, as reported in the scientific literature. While a direct comparison under identical conditions for all three halogens on the same thiadiazole core is not available, the data presented provides a strong basis for understanding the relative reactivity.

Iodo-Substituted Thiadiazoles

Iodo-substituted thiadiazoles are highly reactive and typically provide excellent yields under Suzuki coupling conditions. The data below is for the coupling of various 5-iodoimidazo[1,2-d][1][2][3]thiadiazole derivatives.

EntryHalo-Thiadiazole SubstrateArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Iodo-3-(propylamino)imidazo[1,2-d][1][2][3]thiadiazolePhenylboronic acidPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane130 (MW)194[1]
25-Iodo-3-morpholinoimidazo[1,2-d][1][2][3]thiadiazole4-Methoxyphenylboronic acidPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane130 (MW)199[1]
35-Iodo-3-morpholinoimidazo[1,2-d][1][2][3]thiadiazole3-Thienylboronic acidPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane130 (MW)199[1]
Bromo-Substituted Thiadiazoles

Bromo-substituted thiadiazoles are widely used in Suzuki couplings, offering a good balance of reactivity and stability. The following examples showcase the coupling of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.

EntryHalo-Thiadiazole SubstrateHeteroarylboronic AcidCatalystBaseSolventTemp.Time (h)Yield (%)Reference
12,5-bis(4-bromophenyl)-1,3,4-thiadiazole2-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂OReflux1285[4]
22,5-bis(4-bromophenyl)-1,3,4-thiadiazole2-Furylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂OReflux1282[4]
32,5-bis(4-bromophenyl)-1,3,4-thiadiazole3-Pyridinylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂OReflux1278[4]
Chloro-Substituted Thiadiazoles

Chloro-substituted thiadiazoles are the least reactive of the three and often require more forcing conditions (e.g., higher temperatures, stronger bases, and more specialized ligands) to achieve good yields. The data below illustrates the mono-arylation of 3,5-dichloro-1,2,4-thiadiazole.

EntryHalo-Thiadiazole SubstrateArylboronic AcidCatalystBaseSolventTemp.Time (h)Yield (%)Reference
13,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂ORoom Temp.2475[2]
23,5-Dichloro-1,2,4-thiadiazole4-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂ORoom Temp.2495[5]
33,5-Dichloro-1,2,4-thiadiazole3-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂ORoom Temp.2485[5]

In a study involving 3-bromo-5-chloro-1,2,4-thiadiazole, it was observed that the Suzuki-Miyaura coupling regioselectively occurs at the 5-chloro position, which is counterintuitive to the general reactivity trend of halogens.[2] This highlights that electronic effects specific to the heterocyclic ring system can significantly influence the site of reaction.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of halo-substituted thiadiazoles, based on the cited literature.

General Procedure for the Suzuki-Miyaura Cross-Coupling of 5-Iodoimidazo[1,2-d][1][2][3]thiadiazoles[1]

A solution of the corresponding 5-iodoimidazo[1,2-d][1][2][3]thiadiazole (1.0 eq.), cesium carbonate (2.0 eq.), and the respective boronic acid (1.2 eq.) in 1,4-dioxane (0.1 M) is degassed by bubbling with argon for 15 minutes. Palladium diacetate (0.1 eq.) and Xantphos (0.2 eq.) are then added, and the mixture is heated to 130 °C for 1 hour under microwave irradiation. The reaction mixture is subsequently purified directly by flash chromatography on silica gel.

General Procedure for the Synthesis of 3-Chloro-5-aryl-1,2,4-thiadiazoles[2]

To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole (5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol) in deaerated toluene (20 mL) under a nitrogen atmosphere, a deaerated 2 M aqueous solution of K₂CO₃ (5 mL) and the corresponding arylboronic acid (5.5 mmol) in 5 mL of deaerated MeOH are added. The reaction mixture is stirred at room temperature for 24 hours.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Halo-Thiadiazole, Boronic Acid, and Base B Add Solvent and Degas (e.g., with Argon) A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction and Perform Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

References

Efficacy of 2-Substituted-5-Phenyl-1,3,4-Thiadiazole Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Data Against Existing Therapeutic Agents

The 1,3,4-thiadiazole nucleus, particularly with a phenyl substituent at the 5-position, has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the preclinical efficacy of 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives against established drugs in the domains of oncology, infectious diseases, and thrombosis. This objective comparison is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this class of compounds.

Anticancer Activity: Benchmarking Against Standard Chemotherapeutics

Several novel 2,5-disubstituted 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative thiadiazole compounds in comparison to standard anticancer drugs.

Compound ID/DescriptionCancer Cell LineIC50 (µM) of Thiadiazole DerivativeStandard DrugIC50 (µM) of Standard Drug
5d (5-(4-Nitrobenzylidene)-thiazolidin-4-one derivative)HepG2 (Hepatocellular Carcinoma)8.80 ± 0.315-FluorouracilNot explicitly stated in the same study, but generally in the low µM range for HepG2.
5d (5-(4-Nitrobenzylidene)-thiazolidin-4-one derivative)MCF-7 (Breast Cancer)7.22 ± 0.655-FluorouracilNot explicitly stated in the same study, but generally in the low µM range for MCF-7.[1]
5d (5-(4-Nitrobenzylidene)-thiazolidin-4-one derivative)HCT-116 (Colorectal Carcinoma)9.35 ± 0.615-FluorouracilNot explicitly stated in the same study.
2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine)LoVo (Colon Cancer)2.44Not specifiedNot applicable
2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine)MCF-7 (Breast Cancer)23.29Not specifiedNot applicable
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)A549 (Lung Cancer)34 ± 8CisplatinNot explicitly stated in the same study.
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)MCF-7 (Breast Cancer)84 ± 20CisplatinNot explicitly stated in the same study.

Antiplatelet Activity: A Potential New Class of Antithrombotic Agents

Certain 1,3,4-thiadiazole derivatives have shown promise as inhibitors of platelet aggregation, a critical process in the formation of blood clots. The following table compares the efficacy of a potent thiadiazole derivative with existing antiplatelet medications in inhibiting ADP-induced platelet aggregation.

Compound ID/DescriptionIC50 (µM) of Thiadiazole DerivativeStandard DrugIC50 (µM) of Standard Drug
Compound 3b (containing 4-methyl)39 ± 11[2]Clopidogrel~1.9 (in washed platelets)

Antimicrobial Activity: Exploring Novel Antibacterial and Antifungal Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been investigated for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µg/mL) of Thiadiazole DerivativeStandard DrugMIC (µg/mL) of Standard Drug
Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesStaphylococcus aureus20-28Ciprofloxacin18-20
Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesBacillus subtilis20-28Ciprofloxacin18-20
Halogenated and hydroxyl 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesEscherichia coli24-40Ciprofloxacin20-24
Halogenated and hydroxyl 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesPseudomonas aeruginosa24-40Ciprofloxacin20-24
Oxygenated substituent-bearing 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesAspergillus niger32-42Fluconazole24-26
Oxygenated substituent-bearing 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesCandida albicans32-42Fluconazole24-26

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

  • Preparation of Platelet-Rich Plasma (PRP): Collect fresh human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference.

  • Assay Procedure:

    • Place a cuvette with PRP in an aggregometer and stir at 37°C.

    • Add the test compound at various concentrations and incubate for a short period.

    • Add an aggregating agent (e.g., ADP) to induce platelet aggregation.

    • Monitor the change in light transmittance through the PRP suspension for a defined period. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined as the concentration of the compound that inhibits platelet aggregation by 50%.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Signaling Pathway of P2Y12 Receptor Inhibition

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thiadiazole 2-Substituted-5-phenyl- 1,3,4-thiadiazole Thiadiazole->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Leads to cAMP ↓ cAMP

Caption: P2Y12 receptor signaling pathway and its inhibition by thiadiazole compounds.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining cell viability using the MTT assay.

Experimental Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with microbial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate plate under appropriate conditions inoculate_plate->incubate_plate visual_inspection Visually inspect for microbial growth incubate_plate->visual_inspection determine_mic Determine the Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

Unveiling the Potential of 2,5-Disubstituted-1,3,4-thiadiazoles: A Comparative Analysis of Computational Predictions and Experimental Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in silico predictions through experimental data is a cornerstone of modern drug discovery. This guide provides a comparative analysis of computationally predicted and experimentally determined anticancer activities of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives, offering insights into their therapeutic potential. While specific data for 2-Bromo-5-phenyl-1,3,4-thiadiazole is not extensively available in the public domain, this guide focuses on a closely related series of compounds to illustrate the synergy between computational and experimental approaches in identifying promising anticancer agents.

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Computational methods, such as molecular docking, are increasingly utilized to predict the biological activity of novel compounds, thereby streamlining the drug discovery process.[4][5] This guide delves into a specific study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives to highlight the correlation between predicted binding affinities and in vitro cytotoxicity.[6]

Comparative Analysis of Computational and Experimental Data

A study by Gomha et al. synthesized a series of novel 1,3,4-thiadiazole derivatives and evaluated their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.[6] Molecular docking studies were also performed on the most potent compound to predict its binding affinity with a potential biological target, dihydrofolate reductase (DHFR).[6] The following tables summarize the key findings, comparing the experimental IC50 values with the computational docking scores where available.

Compound IDStructureHepG-2 IC50 (µM)[6]A-549 IC50 (µM)[6]
20a 2-(Benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole>100>100
20b 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole4.37 ± 0.78.03 ± 0.5
20c 2-((4-Chlorobenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole12.4 ± 0.421.7 ± 0.9
23a 3-(4-Nitrophenyl)-2-((1-phenylethylidene)hydrazono)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole91.7 ± 1.2>100
23b 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-2-((1-(p-tolyl)ethylidene)hydrazono)-2,3-dihydro-1,3,4-thiadiazole>100>100
23c 2-((1-(4-Methoxyphenyl)ethylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole>100>100
Cisplatin (Reference Drug)3.14 ± 0.55.21 ± 0.8

Table 1: In Vitro Cytotoxicity (IC50) of 1,3,4-Thiadiazole Derivatives

Compound IDPredicted Binding Energy (kcal/mol)[6]Interacting Residues in DHFR Active Site[6]
20b -1.6Not explicitly detailed in the abstract

Table 2: Molecular Docking Results for the Most Potent Compound

From the experimental data, compound 20b , featuring a 4-methoxybenzylidene substituent, demonstrated the most potent cytotoxic activity against both HepG-2 and A-549 cell lines.[6] This highlights the significant influence of the substituent at the 2-position of the 1,3,4-thiadiazole ring on its anticancer efficacy. The molecular docking study for compound 20b supported its biological activity, indicating a favorable binding interaction with dihydrofolate reductase (DHFR), a known anticancer drug target.[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of the target 1,3,4-thiadiazole derivatives was achieved through the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazinecarbodithioate derivatives.[6] The reaction mechanism and structural elucidation were confirmed using spectral data and elemental analysis.[6]

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of the synthesized compounds against the HepG-2 and A-549 human cancer cell lines was determined using a standard colorimetric assay. The assay measures the ability of the compounds to inhibit cell growth, and the results are expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.[6]

Molecular Docking

Molecular docking studies for the most active compound (20b ) were performed using MOE 2014.09 software.[6] The study aimed to predict the binding mode and affinity of the compound with the active site of dihydrofolate reductase (DHFR), with the PDB ID 3NU0.[6]

Visualizing the Workflow

To better illustrate the process of validating computational predictions with experimental data, the following workflow diagram is provided.

experimental_validation_workflow Experimental Validation Workflow for Anticancer Drug Discovery cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis & Comparison compound_design Compound Design & Library Generation molecular_docking Molecular Docking (e.g., against DHFR) compound_design->molecular_docking Predict Binding Affinity synthesis Chemical Synthesis of Compounds molecular_docking->synthesis Select Promising Candidates data_comparison Comparison of Docking Scores and IC50 Values molecular_docking->data_comparison in_vitro_assay In Vitro Cytotoxicity Assay (e.g., HepG-2, A-549) synthesis->in_vitro_assay Test Biological Activity in_vitro_assay->data_comparison sar_analysis Structure-Activity Relationship (SAR) Analysis data_comparison->sar_analysis Identify Key Structural Features

Figure 1: A flowchart illustrating the workflow from computational design to experimental validation.

Alternative Compounds and Future Directions

The comparative analysis reveals that compound 20b is a promising lead candidate for further development. In comparison to the other synthesized derivatives, its superior activity underscores the importance of the methoxy substituent on the benzylidene ring.

Future research could explore:

  • Synthesis and evaluation of this compound and its analogs: To directly assess the anticancer potential of the initially proposed compound.

  • Optimization of the lead compound 20b: To enhance its potency and selectivity.

  • In vivo studies: To evaluate the efficacy and safety of the most promising compounds in animal models.

  • Elucidation of the precise mechanism of action: To confirm the role of DHFR inhibition and explore other potential targets.

By integrating computational predictions with robust experimental validation, researchers can accelerate the discovery and development of novel and effective anticancer therapies based on the versatile 1,3,4-thiadiazole scaffold.

References

A Comparative Electrochemical Analysis of Thiadiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the electrochemical properties of various thiadiazole derivatives. The following sections detail the electrochemical behavior of these compounds, supported by experimental data and protocols, to inform their application in diverse fields such as corrosion inhibition and sensor technology.

Thiadiazole derivatives have garnered significant interest due to their wide range of applications stemming from their unique electronic and structural properties.[1][2] Their electrochemical characteristics are particularly noteworthy, playing a crucial role in their function as corrosion inhibitors, redox-active materials, and components of electrochemical sensors. This guide offers a comparative look at the electrochemical properties of several thiadiazole derivatives, presenting key performance data in a structured format.

Comparative Data on Electrochemical Properties

The electrochemical behavior of thiadiazole derivatives is highly dependent on the nature and position of their substituents. Variations in substituent groups can significantly alter properties such as redox potentials, electron transfer kinetics, and their efficacy as corrosion inhibitors. The following table summarizes key electrochemical parameters for a selection of thiadiazole derivatives from recent studies.

Derivative Name/ClassKey Electrochemical PropertyQuantitative DataApplicationReference
Thiadiazole-derived bis-Schiff bases Corrosion Inhibition EfficiencyUp to 97% at 125 ppmCorrosion Inhibitor for Mild Steel[3]
Charge Transfer Resistance (Rct)Increases with inhibitor concentrationCorrosion Inhibitor for Mild Steel[3]
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole Corrosion Inhibition EfficiencyIncreases with concentrationCorrosion Inhibitor for Mild Steel[4]
Corrosion Potential (Ecorr)Minimal change, indicating mixed-type inhibitorCorrosion Inhibitor for Mild Steel[4]
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole Corrosion Inhibition EfficiencyLower than the 4-bromobenzyl derivativeCorrosion Inhibitor for Mild Steel[4]
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (ATPA) Corrosion Inhibition Efficiency98.94% at 2.32 mMCorrosion Inhibitor for Muntz Metal
Double-layer Capacitance (Cdl)Decreases with increasing concentrationCorrosion Inhibitor for Muntz Metal[5]
2,5-dimercapto-1,3,4-thiadiazole (DMcT) Redox Potentials (vs. Ag/Ag+)Dimerization at -0.29 V, Polymerization at +0.42 VBattery Cathode Material
2-Mercapto-5-phenylamino-1,3,4-thiadiazole (MPATD) Oxidation Potential (vs. Ag/AgCl)+0.45 V (irreversible)Electrochemical Sensing[6]

Key Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative assessment of electrochemical properties. Below are standardized protocols for three key techniques used in the characterization of thiadiazole derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species.[7]

Objective: To determine the oxidation and reduction potentials of thiadiazole derivatives and to assess the reversibility of their redox processes.

Experimental Setup:

  • Potentiostat: An instrument capable of controlling the potential of the working electrode versus the reference electrode and measuring the resulting current.

  • Electrochemical Cell: A three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite rod).[8]

  • Working Electrode: A glassy carbon electrode (GCE), platinum, or gold electrode, polished to a mirror finish before each experiment.

  • Electrolyte Solution: A solution of the thiadiazole derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP) to ensure sufficient conductivity. The solution should be purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes prior to the experiment to remove dissolved oxygen.[9]

Procedure:

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat software, including the initial potential, switching potential, and final potential, to define the potential window to be scanned.

  • Set the scan rate, typically ranging from 20 to 200 mV/s.

  • Initiate the potential sweep. The potential is swept linearly from the initial to the switching potential and then back to the final potential, while the current is recorded.

  • Record the resulting cyclic voltammogram (a plot of current vs. potential).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for characterizing the properties of materials and their interfaces with electrically conducting environments, making it particularly useful for studying corrosion inhibition.[10]

Objective: To evaluate the performance of thiadiazole derivatives as corrosion inhibitors by determining parameters such as charge transfer resistance and double-layer capacitance.

Experimental Setup:

  • Potentiostat with a Frequency Response Analyzer (FRA): Capable of applying a small amplitude AC potential signal over a range of frequencies.

  • Electrochemical Cell: A three-electrode setup as described for CV, with the material to be protected (e.g., mild steel) as the working electrode.[10]

  • Corrosive Medium: An aqueous solution simulating the corrosive environment (e.g., 1 M HCl or 3.5% NaCl), both with and without the thiadiazole inhibitor at various concentrations.

Procedure:

  • Immerse the working electrode in the corrosive medium (with or without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Apply a small amplitude AC potential signal (typically 5-10 mV) around the OCP.

  • Sweep the frequency of the AC signal over a wide range, for example, from 100 kHz down to 10 mHz.

  • Measure the resulting AC current response, from which the impedance is calculated at each frequency.

  • Plot the impedance data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

  • Analyze the plots by fitting the data to an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Potentiodynamic Polarization

This technique is used to determine the corrosion current (icorr) and corrosion potential (Ecorr) of a metal in a specific environment, and to understand the effect of an inhibitor on the anodic and cathodic reactions.

Objective: To evaluate the corrosion inhibition efficiency of thiadiazole derivatives and to determine whether they act as anodic, cathodic, or mixed-type inhibitors.

Experimental Setup:

  • Potentiostat: As used in CV and EIS.

  • Electrochemical Cell: A three-electrode setup with the metal of interest as the working electrode.

  • Corrosive Medium: The same corrosive solution used for EIS studies, with and without the inhibitor.

Procedure:

  • After the OCP has stabilized, apply a potential scan at a slow, constant rate (e.g., 0.167 mV/s) starting from a potential slightly cathodic to the OCP (e.g., -250 mV vs. OCP).

  • Scan the potential in the anodic direction to a potential significantly more positive than the OCP (e.g., +250 mV vs. OCP).

  • Record the current density as a function of the applied potential.

  • Plot the data as a Tafel plot (log of current density vs. potential).

  • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the Ecorr to determine the icorr.

  • The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Visualizing Electrochemical Processes

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the relationships between molecular structure and electrochemical properties.

experimental_workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis Derivative Thiadiazole Derivative Synthesis/Purification CV Cyclic Voltammetry Derivative->CV EIS Electrochemical Impedance Spectroscopy Derivative->EIS Polarization Potentiodynamic Polarization Derivative->Polarization Electrolyte Electrolyte Preparation Electrolyte->CV Electrolyte->EIS Electrolyte->Polarization CV_Data Redox Potentials, Reversibility CV->CV_Data EIS_Data Rct, Cdl, Inhibition Efficiency EIS->EIS_Data Polarization_Data Ecorr, icorr, Inhibition Mechanism Polarization->Polarization_Data

Caption: Experimental workflow for electrochemical analysis.

structure_activity cluster_structure Molecular Structure cluster_property Electrochemical Property Substituent Substituent Group (e.g., -NH2, -SH, -Ph) Electron_Density Electron Density on Heteroatoms Substituent->Electron_Density influences Redox_Potential Redox Potential Electron_Density->Redox_Potential determines Adsorption Adsorption on Metal Surface Electron_Density->Adsorption affects Inhibition Corrosion Inhibition Efficiency Adsorption->Inhibition governs

Caption: Structure-property relationship in thiadiazoles.

References

Assessing the Selectivity of Enzyme Inhibitors Derived from 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, enzyme inhibition stands out as a prominent mechanism of action, leading to potential therapeutic applications in various diseases. This guide focuses on derivatives of 2-Bromo-5-phenyl-1,3,4-thiadiazole, providing a comparative assessment of their selectivity as enzyme inhibitors. Due to the limited availability of comprehensive selectivity profiles for this specific scaffold across multiple enzyme families in a single study, this guide synthesizes available data on closely related 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives, focusing on their activity against carbonic anhydrases and cyclooxygenases. This analysis is supplemented with a comparison to established inhibitors to provide a contextual performance benchmark.

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the available quantitative data on the inhibitory activity of 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives against key enzyme targets. It is important to note that direct selectivity screening of this compound derivatives against a broad panel of enzymes is not extensively reported in publicly available literature. The data presented here is compiled from various studies on analogous compounds.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives and a Standard Inhibitor

Compound IDDerivativeTarget EnzymeIC50 (µM)Reference
Thiadiazole Derivative 1 5-Amino-1,3,4-thiadiazole-2-sulfonamideBovine Carbonic AnhydraseHydratase: 0.179, Esterase: 0.225[1]
Thiadiazole Derivative 2 N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (Acetazolamide)Bovine Carbonic AnhydraseHydratase: 0.758, Esterase: 0.194[1]
Alternative Inhibitor 1 AcetazolamideHuman Carbonic Anhydrase I (hCA-I)-[2]
Alternative Inhibitor 1 AcetazolamideHuman Carbonic Anhydrase II (hCA-II)-[2]

Table 2: Inhibition of Cyclooxygenase (COX) Isoforms by 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives

Compound IDDerivativeTarget Enzyme% Inhibition (at 100 µM)Reference
Thiadiazole Derivative 3 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivativeCOX-1Varies by substitution[3]
Thiadiazole Derivative 3 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivativeCOX-2Varies by substitution[3]

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of enzyme inhibition data. Below are representative protocols for assessing the inhibition of carbonic anhydrase and cyclooxygenase.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibition of carbonic anhydrase activity.

1. Materials and Reagents:

  • Carbonic Anhydrase (human erythrocyte)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in Tris-HCl buffer. The final DMSO concentration should not exceed 0.5%.

  • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound or standard inhibitor solution, and 20 µL of a freshly prepared aqueous solution of the enzyme.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPA solution in acetonitrile.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • The enzyme activity is calculated from the slope of the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (slope with inhibitor / slope without inhibitor)] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for screening COX-1 and COX-2 inhibitors.

1. Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid as substrate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Glutathione and Hematin as co-factors

  • Test compounds dissolved in DMSO

  • Celecoxib (standard COX-2 inhibitor) or Indomethacin (non-selective COX inhibitor)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplate

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and standard inhibitors in the assay buffer.

  • In each well of a 96-well plate, add the assay buffer, co-factors, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or standard inhibitor to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control (no inhibitor).

  • IC50 values are determined from the dose-response curves.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research. The following diagrams were generated using the DOT language.

G cluster_0 Experimental Workflow: Enzyme Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup (96-well plate) prep->plate incubate Pre-incubation (Enzyme + Inhibitor) plate->incubate react Reaction Initiation (Add Substrate) incubate->react measure Kinetic Measurement (e.g., Absorbance) react->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: A generalized workflow for in vitro enzyme inhibition assays.

G cluster_1 Carbonic Anhydrase Signaling CO2 CO2 + H2O CA Carbonic Anhydrase (Target Enzyme) CO2->CA HCO3 H2CO3 ⇌ H+ + HCO3- CA->HCO3 pH Intracellular pH Regulation HCO3->pH ion Ion Transport HCO3->ion meta Metabolic Pathways HCO3->meta

Caption: Simplified signaling pathway involving Carbonic Anhydrase.

G cluster_2 Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 (Target Enzyme) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: The Cyclooxygenase (COX) signaling cascade.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Bromo-5-phenyl-1,3,4-thiadiazole, a compound frequently used in synthetic chemistry. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Safety & Hazard Information

This compound is classified as a hazardous substance. Below is a summary of its key hazard information.

Hazard Classification Code Description
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Signal Word: Warning[1]

Experimental Protocol: Disposal of this compound Waste

This protocol details the necessary steps for the safe handling and disposal of waste containing this compound, including the pure compound, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

2. Waste Segregation: To prevent hazardous reactions and ensure proper disposal, waste must be segregated as follows:

  • Solid Waste: Collect unused or expired this compound and any materials grossly contaminated with the solid chemical (e.g., weighing papers, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[2]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]

3. Container Management: Proper management of waste containers is crucial for safety:

  • All waste containers must be in good condition and compatible with the chemical.

  • Containers must remain closed except when waste is being added.[2]

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., "Toxic," "Irritant").[2]

4. Disposal Procedure:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Sweep the absorbed material and place it into the designated solid hazardous waste container. The spill area should then be cleaned with a suitable solvent, and all cleaning materials must also be collected as hazardous waste.[2]

  • Decontamination: Any equipment or surfaces that have come into contact with this compound must be decontaminated. The materials used for decontamination are also to be disposed of as hazardous waste.[2]

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: Identify Waste (Solid, Liquid, Sharps) ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid sharps_waste Sharps Container segregate->sharps_waste Sharps label_containers Step 3: Label Containers ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_containers liquid_waste->label_containers sharps_waste->label_containers spill_management Step 4: Manage Spills & Decontaminate label_containers->spill_management final_disposal Step 5: Final Disposal (Contact EHS/Licensed Contractor) spill_management->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Bromo-5-phenyl-1,3,4-thiadiazole. Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or Goggles[5][6][7]N95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene Gloves[6]Chemical Splash Goggles and Face Shield[6][7][8]Required if vapors or aerosols are generatedChemical-resistant Apron over Lab Coat[6]
Spill Cleanup Well-ventilated areaHeavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNIOSH-approved respirator with appropriate cartridgesChemical-resistant Coveralls and Boots

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that a calibrated eyewash station and a safety shower are readily accessible.

  • Assemble all necessary equipment, including PPE, before handling the compound.

2. Handling:

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to control dust.

    • Use dedicated, non-sparking tools to handle the solid powder.

    • Avoid creating dust during transfer. The "tare method" (adding the chemical to a pre-weighed, sealed container within the hood) is recommended.[9]

  • Dissolving and Reactions:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If heating is required, use a well-controlled heating mantle and a condenser to contain any vapors.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

Emergency and First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, and weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste containing the compound in a separate, sealed, and labeled container.

  • Disposal:

    • Dispose of all waste through an approved hazardous waste disposal facility.[2][3][4]

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Assemble All Materials & PPE prep_area->gather_materials wear_ppe Don Appropriate PPE gather_materials->wear_ppe weigh_transfer Weigh & Transfer in Fume Hood wear_ppe->weigh_transfer dissolve_react Dissolve & Conduct Reaction in Fume Hood weigh_transfer->dissolve_react decontaminate Decontaminate Work Area & Equipment dissolve_react->decontaminate dispose_waste Segregate & Store Hazardous Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands spill Spill or Exposure first_aid Follow First Aid Procedures spill->first_aid notify Notify Supervisor & Safety Officer first_aid->notify

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-phenyl-1,3,4-thiadiazole
Reactant of Route 2
2-Bromo-5-phenyl-1,3,4-thiadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.